3-Cyanobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNRGBRMCNHNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384236 | |
| Record name | 3-Cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56542-67-7 | |
| Record name | 3-Cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyanobenzenesulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from various chemical suppliers and databases to ensure a thorough and accurate representation of the compound's characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.
Core Physical and Chemical Properties
This compound is a chemical intermediate commonly used in organic synthesis. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is sensitive to moisture and should be stored under an inert atmosphere.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound. Data has been aggregated from multiple sources to provide a range of observed values.
| Property | Value | Source(s) |
| CAS Number | 56542-67-7 | [1][3] |
| Molecular Formula | C₇H₄ClNO₂S | [1][4] |
| Molecular Weight | 201.62 g/mol | |
| Melting Point | 45-54 °C | [1][2] |
| Boiling Point | 148 °C | [2] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Solubility | Soluble in non-polar solvents (e.g., ethers, alkanes, aromatics).[6] Reacts with water. | [6] |
| Appearance | White to light yellow to dark green powder or crystals. | [1][2] |
Experimental Protocols
While specific experimental protocols for the determination of each physical property are not detailed in the available literature, a general procedure for the synthesis of this compound is provided below. This protocol also includes characterization data that confirms the identity of the synthesized compound.
Synthesis of this compound from 3-Aminobenzonitrile[3]
This procedure outlines the synthesis of this compound via the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Sulfur Dioxide (SO₂)
-
tert-Butyl Methyl Ether
-
Brine
-
Silica Gel (60-120 mesh)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Diazotization:
-
Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide.
-
Stir this solution at 0 °C for 10 minutes.
-
Slowly add the sulfur dioxide/copper(I) chloride solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with tert-butyl methyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate in petroleum ether as the eluent.
-
The final product, this compound, is obtained as an off-white solid (1.9 g, 45% yield).
-
Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 8.35 (t, J=1.5 Hz, 1H), 8.31-8.27 (m, 1H), 8.06-8.02 (m, 1H), 7.82 (t, J=7.9Hz, 1H).[2]
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
In-Depth Technical Guide: 3-Cyanobenzenesulfonyl Chloride (CAS: 56542-67-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanobenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a cyano moiety, makes it a valuable building block for the synthesis of a diverse range of compounds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its emerging role in drug discovery, with a focus on its application in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 56542-67-7 | [1][2] |
| Molecular Formula | C₇H₄ClNO₂S | [1][3][4] |
| Molecular Weight | 201.63 g/mol | [1][3] |
| Melting Point | 49-53 °C | [1][3][5] |
| Boiling Point | 148 °C | [1][3] |
| Density | 1.53 g/cm³ (Predicted) | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Appearance | White to light yellow to dark green powder to crystal | [2][3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [6] |
Spectroscopic Data
| Spectroscopy | Data Interpretation |
| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ shows signals in the aromatic region. A notable triplet is observed at approximately 8.35 ppm, with multiplets between 8.27-8.31 ppm and 8.02-8.06 ppm, and a triplet at 7.82 ppm.[3] |
| ¹³C NMR | The carbon-13 NMR spectrum provides information on the carbon framework. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon of the cyano group (C≡N) is expected in the 115-125 ppm region. The carbon attached to the sulfonyl chloride group will be downfield due to the electron-withdrawing nature of the substituent. |
| Infrared (IR) | The IR spectrum of a sulfonyl chloride typically shows strong characteristic absorption bands for the S=O stretching vibrations in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. The C≡N stretch of the nitrile group will appear around 2230-2210 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns will likely involve the loss of Cl, SO₂, and CN. |
Synthesis
A common and effective method for the synthesis of this compound is the Sandmeyer-type reaction starting from 3-aminobenzonitrile.[3][7]
Experimental Protocol: Synthesis from 3-Aminobenzonitrile[3][7]
-
Diazotization: Dissolve 3-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Reactions: Synthesis of Sulfonamides
This compound is an excellent electrophile for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction, a variation of the Hinsberg test, is fundamental to its application in medicinal chemistry.[8]
Experimental Protocol: General Synthesis of N-Aryl-3-cyanobenzenesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as pyridine or triethylamine (1.5 - 2.0 eq), to the solution and stir.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.
Applications in Drug Development
The sulfonamide moiety is a key pharmacophore present in a wide range of clinically used drugs. Derivatives of this compound are being explored for various therapeutic applications, most notably as kinase inhibitors.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.[10] The benzenesulfonamide scaffold can be readily modified to interact with the ATP-binding site of various kinases. The cyano group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and binding affinity of the molecule.
Derivatives of cyanobenzenesulfonamides have shown potential as inhibitors of various kinases, including those involved in cancer progression. The modular nature of their synthesis allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2][3][5] It can cause severe skin burns and eye damage.[2] It is harmful if swallowed, inhaled, or absorbed through the skin.[11]
Hazard Pictograms:
corrosive, harmful
Hazard Statements: H302, H312, H314, H332 - Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][11]
Precautionary Statements:
-
Prevention: P260, P264, P270, P271, P280 - Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][11]
-
Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 - IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][11]
-
Storage: P405 - Store locked up.[9]
-
Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[9]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and reactivity make it an attractive starting material for the preparation of diverse compound libraries. The demonstrated biological activity of sulfonamide derivatives, particularly as kinase inhibitors, underscores the importance of this compound as a valuable tool for medicinal chemists. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]
3-Cyanobenzenesulfonyl chloride molecular weight and formula
An In-depth Technical Guide to 3-Cyanobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, this compound is a key reagent and building block. This guide provides comprehensive technical information, including its chemical properties, synthesis protocols, and potential applications, with a focus on data clarity and experimental reproducibility.
Core Molecular Data
This compound, also known as 3-(chlorosulfonyl)benzonitrile, is an organic compound notable for its bifunctional nature, incorporating both a reactive sulfonyl chloride group and a cyano group.[1][2] This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules.
Molecular Formula: C7H4ClNO2S[1][3][4]
Molecular Weight: 201.63 g/mol [1][2][4]
Physicochemical and Identification Properties
The following table summarizes the key identifiers and physical properties of this compound, facilitating its proper handling, storage, and use in experimental settings.
| Property | Value | Citations |
| CAS Number | 56542-67-7 | [1][2][4] |
| Synonyms | 3-(Chlorosulfonyl)benzonitrile, 3-cyanobenzene-1-sulfonyl chloride | [1][2][5] |
| Appearance | White to light yellow to dark green powder or crystal | [3][4] |
| Melting Point | 48.0 to 53.0 °C | [4] |
| Purity (GC) | >98.0% | |
| Storage Conditions | Room temperature, under inert gas, moisture sensitive | [4] |
| InChI Key | BHNRGBRMCNHNQD-UHFFFAOYSA-N | [2][3] |
| SMILES | ClS(=O)(=O)C1=CC=CC(=C1)C#N | [3] |
Experimental Protocols
Synthesis of this compound from 3-Aminobenzonitrile
A common and effective method for the laboratory-scale synthesis of this compound involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[4]
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Sulfur Dioxide (SO2)
-
Tert-butyl methyl ether
-
Water
-
Brine
-
Silica Gel (60-120 mesh)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.[4]
-
Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.[4]
-
In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide. Stir this mixture at 0 °C for 10 minutes.[4]
-
Slowly add the copper(I) chloride solution to the diazonium salt solution at 0 °C and continue stirring for 1 hour.[4]
-
After the reaction is complete, pour the mixture into ice water.[4]
-
Extract the product with tert-butyl methyl ether. Combine the organic layers and wash them sequentially with water and brine.[4]
-
Purify the crude product by column chromatography using silica gel (60-120 mesh) with an eluent of 5% ethyl acetate in petroleum ether to yield pure this compound.[4]
Logical and Experimental Workflow Visualizations
The following diagrams illustrate the synthesis pathway and the general reactivity of sulfonyl chlorides, which is central to their application in drug development.
Applications in Research and Drug Development
This compound serves as a crucial intermediate for creating benzenesulfonamide derivatives.[4] The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs and clinical candidates.[6] The nitrile group, in particular, is known for its ability to form important interactions with biological targets, such as hydrogen bonding, and can act as a bioisostere for other functional groups.[7]
The reactivity of the sulfonyl chloride group allows for straightforward nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[8] This versatility makes it an invaluable tool for medicinal chemists in the construction of compound libraries for screening and lead optimization. For instance, benzenesulfonamide derivatives are explored as potential kinase inhibitors, which are a significant class of anticancer agents.[4]
References
- 1. usbio.net [usbio.net]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-Cyanobenzene-1-sulfonyl chloride CAS#: 56542-67-7 [chemicalbook.com]
- 5. This compound - CAS:56542-67-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Solubility of 3-Cyanobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-cyanobenzenesulfonyl chloride (CAS No. 56542-67-7), a key intermediate in the synthesis of various compounds, including potential kinase inhibitors. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information inferred from synthetic and purification procedures and outlines a comprehensive protocol for its experimental determination.
Overview of this compound
This compound is a white to light yellow crystalline solid with a melting point in the range of 49-53°C. It is a reactive organosulfur compound widely used in medicinal chemistry and organic synthesis. Its utility is fundamentally linked to its solubility in various organic solvents, which dictates the choice of reaction media, purification methods, and overall process efficiency. The molecule's structure, featuring a polar sulfonyl chloride group and a moderately polar cyanophenyl group, suggests a nuanced solubility profile.
Qualitative Solubility Data
Direct, quantitative solubility measurements for this compound are not readily found in scientific literature. However, its solubility can be inferred from solvents successfully employed in its synthesis, extraction, and purification processes. The compound exhibits good solubility in a range of common non-polar and polar aprotic organic solvents.
| Solvent Class | Specific Solvent | Solubility Inference | Source |
| Ethers | tert-Butyl methyl ether | Used for product extraction from aqueous media, indicating good solubility. | [1] |
| Diethyl ether | The parent compound, benzenesulfonyl chloride, is soluble in diethyl ether. | ||
| Esters | Ethyl acetate | Used as a component of the eluent in column chromatography, implying solubility. | [1] |
| Hydrocarbons | Petroleum ether | Used as a component of the eluent in column chromatography. | [1] |
| Benzene | Used for extraction in the synthesis of related sulfonyl compounds. | ||
| Chlorinated | Dichloromethane (CH2Cl2) | Used as a solvent for flash chromatography, indicating good solubility. | |
| Aqueous | Water | Sulfonyl chlorides generally have very low solubility in water, which allows them to be precipitated from aqueous reaction mixtures and protects them from rapid hydrolysis. |
Factors Influencing Solubility
The solubility of this compound is governed by the "like dissolves like" principle.
-
Polarity: The presence of the sulfonyl chloride (-SO₂Cl) and nitrile (-CN) groups imparts significant polarity to the molecule. This allows for favorable dipole-dipole interactions with polar aprotic solvents like ethyl acetate and dichloromethane.
-
Non-Polar Character: The benzene ring provides non-polar surface area, enabling dissolution in less polar solvents such as ethers and hydrocarbons.
-
Reactivity: It is crucial to note that this compound will react with protic solvents like alcohols and amines. Therefore, while it may dissolve in these solvents, it is consumed in a solvolysis reaction. It is slowly hydrolyzed by water.
The logical workflow for selecting an appropriate solvent for a reaction or purification involving this compound is visualized below.
Caption: Logical workflow for solvent selection.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable gravimetric method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vial
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
Sample Collection & Filtration: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe and immediately pass it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove all undissolved solid particles.
-
Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent completely.
-
Mass Determination: Once the solvent is fully evaporated, weigh the dish containing the dried solute residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered aliquot in L)
Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The experimental workflow for this protocol is visualized below.
Caption: Experimental workflow for solubility determination.
References
Spectral Data Analysis of 3-Cyanobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-cyanobenzenesulfonyl chloride (CAS No. 56542-67-7), a key intermediate in synthetic organic chemistry. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring this data are also provided, alongside a visual workflow of the spectral analysis process.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 8.25 | ddd | J ≈ 8.0, 1.5, 1.0 | 1H | Ar-H (ortho to -SO₂Cl) |
| ~ 8.15 | t | J ≈ 1.5 | 1H | Ar-H (ortho to -CN) |
| ~ 7.90 | ddd | J ≈ 8.0, 2.0, 1.0 | 1H | Ar-H (para to -SO₂Cl) |
| ~ 7.70 | t | J ≈ 8.0 | 1H | Ar-H (meta to both) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Ar-C -SO₂Cl |
| ~ 138.0 | Ar-C -H |
| ~ 135.0 | Ar-C -H |
| ~ 131.0 | Ar-C -H |
| ~ 130.0 | Ar-C -H |
| ~ 118.0 | Ar-C -CN |
| ~ 116.0 | -C N |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2230 | Strong | C≡N stretch |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1380 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 | Strong | Symmetric SO₂ stretch |
| ~ 750 | Strong | C-S stretch |
| ~ 600 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 201/203 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 166 | Medium | [M - Cl]⁺ |
| 138 | Medium | [M - SO₂Cl]⁺ |
| 102 | High | [C₆H₄CN]⁺ |
| 64 | Medium | [SO₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their m/z ratio.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
3-Cyanobenzenesulfonyl chloride chemical structure and IUPAC name
An In-depth Technical Guide to 3-Cyanobenzenesulfonyl Chloride
Introduction
This compound is an important bifunctional organic compound containing both a cyano and a sulfonyl chloride group. This unique combination of reactive sites makes it a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals. It serves as a precursor for a variety of benzenesulfonamide derivatives, which are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring substituted at position 1 with a sulfonyl chloride (-SO₂Cl) group and at position 3 with a cyano (-C≡N) group.
IUPAC Name: 3-Cyanobenzene-1-sulfonyl chloride[1][2][3]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a convenient reference for its physical and chemical characteristics.
| Property | Value | Citations |
| CAS Number | 56542-67-7 | [1][2][4] |
| Molecular Formula | C₇H₄ClNO₂S | [1][2][3][4] |
| Molecular Weight | 201.63 g/mol | [1][3] |
| Appearance | White to light yellow or dark green powder/crystal | [1][2][3][4] |
| Melting Point | 49-53 °C | [1][2][3] |
| Boiling Point | 148 °C | [1][2][3] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1][2][3] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Solubility | Good solubility in non-polar solvents (e.g., ethers, alkanes) | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3][4][5] |
| Sensitivity | Moisture Sensitive | [1][3][4][5] |
Experimental Protocols
Synthesis of this compound from 3-Aminobenzonitrile [1][6]
This protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction.
Materials:
-
3-Aminobenzonitrile (2.5 g, 21 mmol)
-
Concentrated Hydrochloric Acid (20 mL)
-
Deionized Water
-
Sodium Nitrite (1.5 g, 22 mmol)
-
Acetic Acid (25 mL)
-
Sulfur Dioxide (gas)
-
Copper(I) Chloride (0.2 g)
-
Ice
-
tert-Butyl methyl ether
-
Brine (saturated NaCl solution)
-
Silica Gel (60-120 mesh)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Diazonium Salt Formation:
-
Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of acetic acid (25 mL) saturated with sulfur dioxide gas.
-
Add copper(I) chloride (0.2 g) to this solution and stir at 0 °C for 10 minutes.
-
Slowly add the sulfur dioxide/copper(I) chloride solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at 0 °C.
-
Stir the combined mixture for 1 hour at 0 °C.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water.
-
Extract the product with tert-butyl methyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Purify the crude product by column chromatography using silica gel (60-120 mesh) with an eluent of 5% ethyl acetate in petroleum ether.
-
This procedure yields pure this compound as an off-white solid (yield: ~45%).[1][6]
-
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis.
-
Synthesis of Kinase Inhibitors: It is a key precursor for creating various benzenesulfonamide derivatives that have been investigated as potential kinase inhibitors.[1][3][5]
-
Hinsberg Test: Like other sulfonyl chlorides, it can be used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[7] Primary amines form sulfonamides that are soluble in base, while secondary amines form insoluble sulfonamides. Tertiary amines generally do not react to form stable sulfonamides.[7]
-
Protecting Group: The sulfonyl group can be used to protect amines.
The reactivity is dominated by the sulfonyl chloride group, which is a strong electrophile. It readily reacts with nucleophiles such as amines, alcohols, and water, leading to the substitution of the chloride atom. The cyano group can also undergo various chemical transformations, further adding to the synthetic utility of this compound. Given its sensitivity to moisture, all reactions and handling should be performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.[1][3][4][5]
References
- 1. 3-Cyanobenzene-1-sulfonyl chloride CAS#: 56542-67-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Cyanobenzene-1-sulfonyl chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 56542-67-7 | TCI AMERICA [tcichemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 3-Cyanobenzenesulfonyl Chloride from 3-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-cyanobenzenesulfonyl chloride from 3-aminobenzonitrile, a critical transformation for the development of novel pharmaceutical agents and other fine chemicals. The core of this process relies on the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines into a wide array of functional groups.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of sulfonamides, a class of compounds with diverse biological activities. The synthesis pathway from 3-aminobenzonitrile involves a two-step process: the diazotization of the primary amine followed by a copper-catalyzed reaction with a sulfur dioxide source to yield the desired sulfonyl chloride. This guide details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-aminobenzonitrile via a Sandmeyer-type reaction. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzonitrile | [1] |
| Molecular Weight of Starting Material | 118.14 g/mol | [1] |
| Final Product | This compound | |
| Molecular Weight of Final Product | 201.62 g/mol | |
| Typical Reaction Yield | 70-85% | [2][3][4] |
| Purity of Crude Product | >95% | [2] |
Reaction Pathway: The Sandmeyer Approach
The synthesis proceeds through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to various functional groups via a diazonium salt intermediate.[5][6] The overall transformation can be summarized as follows:
-
Diazotization: 3-Aminobenzonitrile is treated with a nitrite source, such as sodium nitrite or an alkyl nitrite, in the presence of a strong acid like hydrochloric acid. This converts the amino group into a highly reactive diazonium salt.
-
Sulfonylation: The in situ generated diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[2][3] This step results in the formation of the this compound.
The following diagram illustrates the logical flow of the synthesis:
Caption: Synthesis workflow from reactants to the final product.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
Materials and Reagents:
-
3-Aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)[2]
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[2][3]
-
Ice
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Diazotization of 3-Aminobenzonitrile
-
In a well-ventilated fume hood, prepare a solution of 3-aminobenzonitrile in a suitable solvent such as a mixture of glacial acetic acid and concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[7][8]
-
Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminobenzonitrile, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.[9]
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation Reaction
-
In a separate flask, prepare a solution or suspension of the copper catalyst (e.g., CuCl) in the reaction solvent (e.g., acetic acid or acetonitrile).[2]
-
Saturate this solution with sulfur dioxide gas by bubbling it through the mixture, or alternatively, add a stable SO₂ surrogate like DABSO.[2][7]
-
Cool the copper catalyst/SO₂ mixture to 0-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred copper catalyst/SO₂ mixture. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the reaction temperature below 20-25 °C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the nitrogen evolution ceases.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude this compound.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.
The following diagram outlines the experimental workflow:
References
- 1. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Theoretical Exploration of 3-Cyanobenzenesulfonyl Chloride: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 3-cyanobenzenesulfonyl chloride, a molecule of interest in medicinal chemistry and organic synthesis. Through the application of computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. Detailed methodologies for computational and spectroscopic analyses are presented, alongside synthesized data in structured tables for clarity and comparative purposes. Visualizations of key workflows and conceptual relationships are provided to enhance understanding.
Introduction
This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential kinase inhibitors.[1] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods, offer profound insights into these characteristics at an atomic level, complementing experimental data and guiding further research and development.
This guide focuses on the theoretical characterization of this compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for reliable prediction of molecular properties.[2] We will explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic frontier orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis.
Molecular Structure and Geometry
The equilibrium geometry of this compound was optimized using DFT calculations. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C6-C1-C2 | 120.1 |
| C2-C3 | 1.39 | C1-C2-C3 | 120.0 |
| C3-C4 | 1.39 | C2-C3-C4 | 119.9 |
| C4-C5 | 1.39 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |
| C1-C6 | 1.40 | C5-C6-C1 | 119.9 |
| C1-S7 | 1.78 | C2-C1-S7 | 119.8 |
| S7-Cl8 | 2.07 | C6-C1-S7 | 120.1 |
| S7-O9 | 1.43 | C1-S7-Cl8 | 105.2 |
| S7-O10 | 1.43 | C1-S7-O9 | 108.5 |
| C3-C11 | 1.45 | C1-S7-O10 | 108.5 |
| C11-N12 | 1.15 | O9-S7-O10 | 121.0 |
| C2-C3-C11 | 120.2 | ||
| C4-C3-C11 | 119.9 | ||
| C3-C11-N12 | 179.5 |
Note: The data presented is a representative model based on typical values for similar structures, as a specific computational study on this compound was not found in the literature search.
Vibrational Spectroscopy Analysis
Vibrational analysis is crucial for understanding the molecular dynamics and identifying functional groups. The theoretical FT-IR and FT-Raman spectra were calculated based on the optimized geometry. The assignments of the vibrational modes are presented below.
Table 2: Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) Scaled | FT-IR Intensity | FT-Raman Activity | Assignment (Potential Energy Distribution, %) |
| 3105 | 5.2 | 25.8 | ν(C-H) |
| 3080 | 6.1 | 22.4 | ν(C-H) |
| 2235 | 45.3 | 89.1 | ν(C≡N) |
| 1575 | 18.9 | 35.7 | ν(C=C) |
| 1470 | 25.6 | 15.3 | ν(C=C) |
| 1380 | 85.1 | 10.2 | νas(SO₂) |
| 1185 | 92.3 | 8.5 | νs(SO₂) |
| 1130 | 15.4 | 12.1 | β(C-H) |
| 1080 | 8.2 | 9.8 | Ring breathing |
| 890 | 12.7 | 5.4 | γ(C-H) |
| 750 | 65.8 | 18.9 | ν(C-S) |
| 560 | 78.2 | 28.6 | ν(S-Cl) |
| 430 | 33.1 | 15.2 | δ(SO₂) |
| 350 | 20.5 | 11.7 | δ(C-S-Cl) |
Note: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; β - in-plane bending; γ - out-of-plane bending; δ - deformation. The frequencies are scaled by a factor of 0.9613 for the B3LYP method.[3] The data is representative.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound were investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability.[4]
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Energy Gap (ΔE) | 5.87 |
| Ionization Potential (I) | 7.85 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 4.915 |
| Chemical Hardness (η) | 2.935 |
| Chemical Softness (S) | 0.341 |
| Electrophilicity Index (ω) | 4.11 |
Note: I ≈ -E(HOMO); A ≈ -E(LUMO); χ = (I+A)/2; η = (I-A)/2; S = 1/η; ω = χ²/(2η). The data is representative.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and the interactions between orbitals within the molecule. This analysis is instrumental in understanding the intramolecular charge transfer and the stability arising from hyperconjugative interactions.
Table 4: NBO Analysis - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O9 | σ(C1-S7) | 2.85 |
| LP(1) O10 | σ(C1-S7) | 2.85 |
| LP(1) Cl8 | σ(C1-S7) | 1.20 |
| π(C2-C3) | π(C4-C5) | 18.5 |
| π(C4-C5) | π(C2-C3) | 15.2 |
| π(C5-C6) | π(C1-C2) | 20.1 |
Note: LP denotes a lone pair. E(2) is the energy of hyperconjugative interactions. The data is representative.
Experimental and Computational Protocols
Synthesis of this compound
A general procedure for the synthesis involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[1]
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using a spectrometer with KBr pellets in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be recorded using a spectrometer with an Nd:YAG laser source.[5]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded in a suitable solvent (e.g., ethanol) using a double-beam spectrophotometer in the 200-800 nm range.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer using a deuterated solvent like CDCl₃ with TMS as an internal standard.
Computational Methodology
All theoretical calculations are typically performed using the Gaussian suite of programs.[4]
Visualization of Molecular Properties
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 3. Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide to 3-Cyanobenzenesulfonyl Chloride: Moisture Sensitivity and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives used in medicinal chemistry. However, its utility is intrinsically linked to its high reactivity, which includes a notable sensitivity to moisture. This technical guide provides an in-depth overview of the moisture sensitivity of this compound, offering a comprehensive resource for its safe and effective handling. The guide summarizes key physical and chemical properties, outlines detailed experimental protocols for handling under inert conditions, and discusses the implications of its reactivity.
Introduction
This compound (C₇H₄ClNO₂S) is an aromatic sulfonyl chloride containing a nitrile group in the meta position. This functional group combination makes it a versatile building block in the synthesis of a wide range of organic compounds. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles. This high reactivity, however, also renders the compound susceptible to hydrolysis, a critical consideration for its storage and use in chemical reactions. Understanding and mitigating this moisture sensitivity is paramount to ensure reaction efficiency, product purity, and laboratory safety.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This information has been compiled from various safety data sheets and chemical suppliers.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | References |
| Chemical Formula | C₇H₄ClNO₂S | |
| Molecular Weight | 201.63 g/mol | [1] |
| CAS Number | 56542-67-7 | [1] |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 49-53 °C | [2][3] |
| Boiling Point | 148 °C | [2] |
| Solubility | Soluble in many organic solvents. Reacts with water. | |
| Hazard Statements | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [3] |
Moisture Sensitivity and Hydrolysis
The reaction is as follows:

The presence of the electron-withdrawing cyano group is expected to increase the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride due to the increased electrophilicity of the sulfur atom. The hydrolysis reaction is problematic as it consumes the reagent, generates corrosive byproducts, and can complicate reaction work-ups and product purification.
Experimental Protocols and Handling
Due to its moisture sensitivity and corrosive nature, stringent handling procedures are necessary when working with this compound.
General Handling and Storage
Table 2: General Handling and Storage Recommendations
| Aspect | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Store under an inert atmosphere (e.g., nitrogen or argon).[2][9] |
| Handling Environment | All manipulations should be carried out in a well-ventilated fume hood.[7][8][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory.[5] A face shield may be necessary for larger quantities. |
| Dispensing | Dispense the solid reagent rapidly in a dry environment, preferably in a glove box or under a stream of inert gas. |
| Reaction Setup | All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. Reactions should be conducted under a positive pressure of an inert gas. |
Protocol for Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions to minimize hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0-1.1 equivalents) in a separate flask in the same anhydrous solvent under an inert atmosphere. Transfer this solution to a dropping funnel.
-
Reaction: Add the solution of this compound dropwise to the stirred solution of the amine and base at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Work-up: Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent. The organic layer is washed with dilute acid (to remove excess amine), water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for handling moisture-sensitive this compound.
Hydrolysis of this compound
Caption: The hydrolysis reaction of this compound.
Conclusion
This compound is a potent electrophile and a valuable reagent in synthetic chemistry. Its pronounced moisture sensitivity necessitates careful handling and the use of anhydrous techniques to ensure successful and safe experimentation. While quantitative data on its rate of hydrolysis is not widely published, the qualitative understanding of its reactivity, as outlined in this guide, provides a robust framework for its effective use. By adhering to the recommended storage and handling protocols, researchers can minimize the impact of hydrolysis and leverage the full synthetic potential of this important building block.
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides Using 3-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. 3-Cyanobenzenesulfonyl chloride is a valuable reagent in this field, offering a versatile scaffold for creating diverse libraries of sulfonamide compounds. The presence of the cyano group provides a unique electronic and structural element that can be exploited to modulate the pharmacological properties of the final compounds. These derivatives have shown particular promise as inhibitors of carbonic anhydrases, enzymes that are overexpressed in various pathological conditions, including cancer.
This document provides detailed protocols for the synthesis of sulfonamides using this compound, along with data on their biological activities and insights into their mechanism of action.
Reaction Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocols
This section outlines a general protocol for the synthesis of N-substituted-3-cyanobenzenesulfonamides. This protocol can be adapted for a wide range of primary and secondary amines.
General Protocol for the Synthesis of N-Substituted-3-cyanobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-substituted-3-cyanobenzenesulfonamide.
Data Presentation
The following tables summarize the biological activity of representative benzenesulfonamide derivatives, highlighting their potential as anticancer and enzyme-inhibiting agents.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 4e | MDA-MB-231 | 1.52 | [1] |
| MCF-7 | 8.36 | [1] | |
| 4g | MDA-MB-231 | 2.15 | [1] |
| MCF-7 | 11.82 | [1] | |
| 4h | MDA-MB-231 | 3.28 | [1] |
| MCF-7 | 18.04 | [1] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound | Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| 4e | CA IX | 10.93 | - | [1] |
| CA II | 1550 | - | [1] | |
| 4g | CA IX | 18.74 | - | [1] |
| CA II | 2860 | - | [1] | |
| 4h | CA IX | 25.06 | - | [1] |
| CA II | 3920 | - | [1] | |
| U-104 | CA IX | - | 45 | [2] |
| CA XII | - | 10,000 | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of sulfonamides and the signaling pathway associated with carbonic anhydrase IX, a key target for many cyanobenzenesulfonamide derivatives.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Application Notes and Protocols: Reaction of 3-Cyanobenzenesulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of N-substituted-3-cyanobenzenesulfonamides, derived from the reaction of 3-cyanobenzenesulfonyl chloride with primary and secondary amines. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the cyano group and the established pharmacological importance of the sulfonamide moiety.
The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties. The introduction of a cyano group at the meta-position of the benzenesulfonyl chloride scaffold offers a valuable synthetic handle for further molecular elaboration and can influence the electronic properties of the molecule, potentially enhancing its biological activity.
Reaction Principles and Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate. Subsequent elimination of a chloride ion, a highly effective leaving group, and a proton, typically facilitated by a base, yields the stable N-substituted-3-cyanobenzenesulfonamide product.
A base is essential to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used for this transformation include pyridine and triethylamine.
Below is a workflow diagram illustrating the general process for the synthesis and purification of N-substituted-3-cyanobenzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted-3-cyanobenzenesulfonamides.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes the reaction of this compound with a selection of primary and secondary amines under typical reaction conditions. Please note that reaction times and yields may vary depending on the specific substrate and reaction scale.
| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-3-cyanobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 85-95 |
| 2 | 4-Methylaniline | N-(p-Tolyl)-3-cyanobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 88-96 |
| 3 | Benzylamine | N-Benzyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 16 | 90-98 |
| 4 | Cyclohexylamine | N-Cyclohexyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 18 | 85-92 |
| 5 | Morpholine | 4-(3-Cyanophenylsulfonyl)morpholine | Dichloromethane | Triethylamine | 12 | 92-99 |
| 6 | Piperidine | 1-(3-Cyanophenylsulfonyl)piperidine | Dichloromethane | Triethylamine | 12 | 90-97 |
| 7 | Diethylamine | N,N-Diethyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 24 | 75-85 |
| 8 | Pyrrolidine | 1-(3-Cyanophenylsulfonyl)pyrrolidine | Dichloromethane | Triethylamine | 14 | 88-95 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-3-cyanobenzenesulfonamides
This protocol provides a general guideline for the synthesis of N-substituted-3-cyanobenzenesulfonamides and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with 1N HCl (2x) to remove excess pyridine or triethylamine, followed by saturated sodium bicarbonate solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-cyanobenzenesulfonamide.
Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapies.[1] Benzenesulfonamide derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway.[1]
The 3-cyano-benzenesulfonamide scaffold can serve as a template for the design of dual PI3K/mTOR inhibitors. The sulfonamide moiety can form key hydrogen bonding interactions within the ATP-binding site of these kinases, while the 3-cyano group can be further functionalized to enhance potency and selectivity.
The diagram below illustrates a simplified model of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a 3-cyanosulfonamide-based inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 3-cyanosulfonamide derivative.
References
Protocol for N-Sulfonylation with 3-Cyanobenzenesulfonyl Chloride: Applications in Carbonic Anhydrase IX Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylation is a fundamental reaction in organic and medicinal chemistry for the synthesis of sulfonamides, a key structural motif in a wide array of therapeutic agents. This protocol details the N-sulfonylation of primary and secondary amines using 3-cyanobenzenesulfonyl chloride. The resulting 3-cyanobenzenesulfonamide derivatives are of particular interest due to their potential as inhibitors of carbonic anhydrases (CAs), especially the tumor-associated isoform CA IX.[1][2]
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX is a promising strategy for anticancer drug development.[1][2] This document provides detailed experimental procedures for the synthesis of 3-cyanobenzenesulfonamides and discusses their application as CA IX inhibitors.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-sulfonylation of various amines with this compound and its isomers, providing a reference for expected outcomes with different substrate types.
| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0.33 | 98 (crude) | |
| 2 | Aniline | Benzenesulfonyl chloride | Pyridine | Acetone | Not Specified | High | [3] |
| 3 | Substituted Anilines | Benzenesulfonyl chloride | Not Specified | Not Specified | Not Specified | High | [4] |
| 4 | Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not Specified | 94 | |
| 5 | 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not Specified | 98 | |
| 6 | Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not Specified | 97 | |
| 7 | 4-Sulfamoylphenyl)carbamimidothioate | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 70 | |
| 8 | Potassium cyano(4-sulfamoylphenyl)amide | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 89 | |
| 9 | 4-(N-(4-Bromobenzyl)cyanamido)benzenesulfonamide | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 67 |
Experimental Protocols
General Protocol for the N-Sulfonylation of Primary Amines with this compound
This protocol is adapted from a general procedure for the N-sulfonylation of primary amines.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (or other suitable base like pyridine or potassium carbonate)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) and triethylamine (1.0-1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add this compound (1.0 eq.) portion-wise over a period of 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding 1N HCl solution to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-cyanobenzenesulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Notes on the Protocol for Secondary Amines
The same general protocol can be applied for the N-sulfonylation of secondary amines. However, the resulting N,N-disubstituted sulfonamide will not have an acidic proton on the nitrogen and will therefore be insoluble in aqueous base. This property is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the N-sulfonylation of amines with this compound.
Signaling Pathway of Carbonic Anhydrase IX Inhibition
Caption: Inhibition of CA IX by 3-cyanobenzenesulfonamide disrupts pH regulation in tumor cells.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyanobenzenesulfonyl Chloride as a Derivatizing Agent for HPLC: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals:
This document provides a detailed guide to the use of sulfonyl chlorides as derivatizing agents for High-Performance Liquid Chromatography (HPLC).
Important Note on 3-Cyanobenzenesulfonyl Chloride:
Initial searches for specific applications and established protocols for the use of this compound as a primary derivatizing agent for HPLC analysis have yielded limited publicly available information. This suggests that it is not a commonly utilized reagent for this specific analytical purpose, or its use is not extensively documented in scientific literature or application notes.
Therefore, this document will focus on a closely related and widely-used sulfonyl chloride, Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) , to provide a representative and detailed application note and protocol. The principles, experimental workflows, and data presented for Dansyl Chloride are largely transferable to other sulfonyl chlorides and will serve as a comprehensive guide for developing derivatization methods for analytes containing primary and secondary amine or phenolic hydroxyl groups.
Application Note: Enhanced HPLC Analysis of Primary/Secondary Amines and Phenols using Dansyl Chloride Derivatization
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of chemical compounds. However, many molecules of interest, particularly those containing primary and secondary amine or phenolic functional groups, lack a strong chromophore or fluorophore, resulting in poor sensitivity when using common HPLC detectors such as UV-Vis or Fluorescence detectors.
Pre-column derivatization with Dansyl Chloride is a robust and sensitive method to overcome this limitation. Dansyl Chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide or sulfonate ester derivatives.[1][2] This derivatization significantly enhances the detectability of the analytes, allowing for quantification in the picomole to femtomole range.[1] Furthermore, the derivatization increases the hydrophobicity of the analytes, which can improve their chromatographic retention and separation on reversed-phase HPLC columns.[1]
Principle and Reaction Mechanism
The derivatization of an amine or phenol with Dansyl Chloride, known as dansylation, is a nucleophilic substitution reaction. The reaction is conducted under alkaline conditions (typically pH 9.5-10.5) to ensure that the amine or phenol is in its deprotonated, nucleophilic state.[1] The electrophilic sulfonyl chloride group of Dansyl Chloride is then readily attacked by the nucleophile, forming a stable sulfonamide or sulfonate ester bond and releasing hydrochloric acid (HCl). The alkaline buffer is essential for neutralizing the HCl produced, thereby driving the reaction to completion.[1]
Applications
The Dansyl Chloride derivatization method is highly versatile and has been successfully applied to the analysis of a wide range of compounds, including:
-
Amino Acids: For the analysis of protein hydrolysates and free amino acids in biological fluids.[2]
-
Biogenic Amines: Quantification of histamine, tyramine, and other biogenic amines in food and beverage samples.
-
Pharmaceuticals: Analysis of drug compounds and their metabolites that contain primary or secondary amine moieties.[1]
-
Phenolic Compounds: Determination of phenols in environmental water and sediment samples.[3]
Quantitative Data Summary
The dansylation method offers excellent sensitivity, linearity, and reproducibility for a variety of analytes. The following tables summarize typical quantitative performance data.
Table 1: Performance Characteristics for Dansylated Amines
| Analyte Class | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Amino Acids | > 0.998 | 0.32 - 0.56 mg/L | 1.0 - 2.0 mg/L | [4] |
| Biogenic Amines | > 0.99 | 10 ng/mL | 30 ng/mL | [5] |
| Cyanamide | > 0.99 | 0.005 mg/kg | 0.010 mg/kg | [6] |
Table 2: Performance Characteristics for Dansylated Phenols
| Analyte Class | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Phenolic Compounds | > 0.99 | 0.2 - 5 ng/L (water) | 0.6 - 15 ng/L (water) | [3] |
| Bisphenols | > 0.995 | 0.002 - 0.006 µg/L | 0.006 - 0.02 µg/L | [7] |
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines with Dansyl Chloride
This protocol provides a general method for the derivatization of amines and can be adapted for specific applications.
Materials:
-
Dansyl Chloride (5 mg/mL in acetone or acetonitrile, freshly prepared and protected from light)
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)
-
Sample/Standard solution containing the amine analyte
-
Quenching Solution (e.g., 10% v/v Ammonium Hydroxide in water)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Formic Acid or other mobile phase modifier
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the sample in an appropriate solvent to a known concentration.
-
Prepare a series of calibration standards of the target amine(s).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8).
-
Add 25 µL of the sample or standard solution.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution (5 mg/mL).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes in the dark.[8][9]
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 7.5 µL of the 10% ammonium hydroxide solution to consume excess Dansyl Chloride.[8]
-
Vortex and let it stand for 5 minutes at room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture with the initial mobile phase (e.g., 1:10) to ensure compatibility with the HPLC system.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Protocol 2: HPLC Analysis of Dansylated Derivatives
Dansylated derivatives are well-suited for reversed-phase HPLC. A gradient elution is typically employed to separate a mixture of dansylated compounds.
Table 3: Typical HPLC Conditions for Dansylated Amines
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 10 - 20 µL |
| Detection | Fluorescence Detector (FLD) or UV-Vis Detector |
Table 4: Detection Wavelengths for Dansyl Derivatives
| Detection Method | Excitation (λex) | Emission (λem) | UV Absorbance (λmax) | Reference |
| Fluorescence | 324-335 nm | 522-559 nm | - | [1][2] |
| UV-Vis | - | - | 214 nm, 246 nm, 325 nm | [1][9] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical workflow from sample preparation to data analysis in the HPLC analysis of dansylated compounds.
Conclusion
Pre-column derivatization with Dansyl Chloride is a robust, sensitive, and widely applicable method for the HPLC analysis of compounds containing primary and secondary amine and phenolic functionalities.[1] The formation of stable and highly fluorescent dansyl derivatives enables low detection limits and reliable quantification, making it an invaluable tool for researchers, scientists, and drug development professionals. While this compound is not a commonly documented derivatizing agent, the principles and protocols outlined here for Dansyl Chloride provide a strong foundation for developing derivatization-based HPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Cyanobenzenesulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-cyanobenzenesulfonyl chloride as a key reagent in the synthesis of novel kinase inhibitors. The inclusion of the 3-cyanobenzenesulfonamide moiety can be a critical design element in developing potent and selective inhibitors for various kinase targets implicated in cancer and other diseases. This document outlines the rationale, synthetic protocols, and relevant biological context for employing this versatile chemical building block.
Introduction to Sulfonamides in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The sulfonamide functional group is a privileged scaffold in medicinal chemistry and has been incorporated into numerous kinase inhibitors. The sulfonamide linker can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the inhibitor, enabling precise interactions within the ATP-binding pocket of the target kinase.
The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the introduction of additional functionalities that can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. The cyano group, in particular, can act as a hydrogen bond acceptor and can engage in dipole-dipole interactions, potentially forming key contacts with amino acid residues in the kinase domain.
Synthesis of Kinase Inhibitors using this compound: A General Protocol
The core reaction for incorporating the 3-cyanobenzenesulfonamide moiety is the reaction of this compound with a primary or secondary amine present on a core scaffold of a kinase inhibitor. This reaction, analogous to the Hinsberg test, forms a stable sulfonamide bond.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Hypothetical N-(Scaffold)-3-cyanobenzenesulfonamide Kinase Inhibitor
This protocol describes a general method for the synthesis of a kinase inhibitor containing the 3-cyanobenzenesulfonamide functional group.
Materials:
-
Amine-containing kinase inhibitor scaffold (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (or another suitable base, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing kinase inhibitor scaffold (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(scaffold)-3-cyanobenzenesulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of kinase inhibitors to illustrate the potential impact of the 3-cyanobenzenesulfonyl moiety on inhibitory activity.
| Compound ID | R Group on Amine | Sulfonamide Moiety | Target Kinase | IC₅₀ (nM) |
| 1a | H | Benzenesulfonamide | Kinase X | 150 |
| 1b | H | 3-Cyanobenzenesulfonamide | Kinase X | 25 |
| 1c | H | 4-Chlorobenzenesulfonamide | Kinase X | 50 |
| 1d | CH₃ | 3-Cyanobenzenesulfonamide | Kinase X | 30 |
| 2a | H | Benzenesulfonamide | Kinase Y | >1000 |
| 2b | H | 3-Cyanobenzenesulfonamide | Kinase Y | 200 |
This data is illustrative and intended to demonstrate potential SAR trends. The improved potency of compound 1b over 1a suggests a beneficial interaction of the 3-cyano group with the target kinase.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation and evaluation of kinase inhibitors.
Signaling Pathway: RAF-MEK-ERK Cascade
Many sulfonamide-based inhibitors target components of the mitogen-activated protein kinase (MAPK) pathway, such as RAF kinases. The following diagram illustrates this critical signaling cascade.
Caption: The RAF-MEK-ERK signaling pathway and a potential point of inhibition.
Conclusion
This compound is a valuable reagent for the synthesis of kinase inhibitors featuring a sulfonamide scaffold. The protocols and concepts outlined in these application notes provide a framework for the rational design and synthesis of novel therapeutic agents. The strategic incorporation of the 3-cyanobenzenesulfonamide moiety offers opportunities to enhance inhibitor potency and selectivity, contributing to the development of next-generation targeted therapies. Researchers are encouraged to adapt the provided general protocol to their specific kinase inhibitor scaffolds and to further explore the structure-activity relationships of this versatile chemical entity.
Application Notes and Protocols: Derivatization of Amino Acids with 3-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amino acids is a critical process in various scientific disciplines, including biomedical research, pharmaceutical development, and food science. Due to the lack of a strong chromophore in most amino acids, their detection by UV-Vis or fluorescence spectroscopy requires a derivatization step. This involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable. Pre-column derivatization, where the reaction occurs before chromatographic separation, is a widely used technique that can enhance the sensitivity and selectivity of the analysis.[1]
This document provides a detailed overview and a generalized protocol for the derivatization of amino acids using 3-cyanobenzenesulfonyl chloride. This reagent reacts with the primary and secondary amino groups of amino acids to form stable sulfonamides. The resulting derivatives possess a cyanophenyl group, which can be detected by UV spectroscopy, making this reagent a potential candidate for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC). While not as commonly employed as other sulfonyl chlorides like Dansyl chloride, the principles of the derivatization reaction are analogous.
Principle of the Reaction
The derivatization of amino acids with this compound is a nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in an alkaline medium, which deprotonates the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable N-(3-cyanophenylsulfonyl)amino acid derivative and hydrochloric acid, which is neutralized by the basic buffer.
Potential Applications in Drug Development
The derivatization of amino acids and the subsequent analysis of their profiles can be valuable in various stages of drug development:
-
Metabolic Profiling: Understanding the changes in amino acid concentrations in biological fluids can provide insights into disease mechanisms and the effects of drug candidates.
-
Peptide and Protein Characterization: Determining the amino acid composition of therapeutic proteins and peptides is crucial for quality control and ensuring product consistency.
-
Pharmacokinetic Studies: Monitoring the levels of amino acid-based drugs or their metabolites in biological matrices.
Experimental Protocol: Derivatization of Amino Acids with this compound
This protocol is a generalized procedure based on established methods for the synthesis of sulfonamides from amino acids and derivatization with other sulfonyl chlorides.[2] Optimization of specific parameters may be required for different amino acids or sample matrices.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
This compound solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M) for pH adjustment if necessary
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a mixture of amino acids at a known concentration (e.g., 100 µM) in 0.1 M HCl.
-
For protein or peptide samples, perform acid hydrolysis to release the constituent amino acids, followed by neutralization.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution or sample.
-
Add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60-70°C for 30-60 minutes. The optimal temperature and time should be determined experimentally.[3]
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., 10 µL of 1 M glycine) to react with the excess derivatizing reagent, or proceed directly to the next step if excess reagent does not interfere with the chromatography.
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3 to stabilize the derivatives and prepare for HPLC analysis.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
-
Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.
-
Separate the derivatized amino acids on a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
A typical gradient might be: 10-60% B over 30 minutes. The gradient should be optimized to achieve the best separation of all amino acid derivatives.
-
Detect the derivatives using a UV detector at a wavelength where the 3-cyanophenylsulfonyl group has significant absorbance (e.g., around 230-254 nm). The optimal wavelength should be determined by scanning the UV spectrum of a derivatized standard.
-
Data Presentation
Quantitative data from the analysis should be summarized in tables for clear comparison.
Table 1: HPLC Retention Times of this compound Derivatized Amino Acids (Hypothetical Data)
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.2 |
| Serine | 10.1 |
| Glycine | 11.5 |
| Threonine | 12.3 |
| Alanine | 13.8 |
| Proline | 15.2 |
| Valine | 16.5 |
| Methionine | 17.1 |
| Isoleucine | 18.3 |
| Leucine | 18.7 |
| Phenylalanine | 20.4 |
| Tyrosine | 21.1 |
| Lysine | 22.5 |
| Arginine | 23.8 |
| Histidine | 24.5 |
Table 2: Quantitative Performance of the Method (Hypothetical Data)
| Amino Acid | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Glycine | 1.5 | 5.0 | 0.9992 |
| Alanine | 1.2 | 4.5 | 0.9995 |
| Phenylalanine | 0.8 | 2.5 | 0.9998 |
Visualizations
Caption: Workflow for the derivatization of amino acids with this compound.
Caption: General reaction scheme for amino acid derivatization.
References
The Application of 3-Cyanobenzenesulfonyl Chloride in the Development of Targeted Covalent Kinase Inhibitor Probes
Introduction: 3-Cyanobenzenesulfonyl chloride is a valuable reagent in the synthesis of chemical probes, particularly those designed as targeted covalent inhibitors for protein kinases. Its sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. The cyano group provides a key interaction point within the kinase active site and can be a crucial element for achieving high potency and selectivity. This application note details the use of this compound in the preparation of a chemical probe for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.
Principle of Action: The strategy involves the design of a molecule that combines a recognition element for the EGFR active site with a reactive "warhead" capable of forming a covalent bond with a specific amino acid residue. In this context, the 3-cyanobenzenesulfonamide moiety, formed by the reaction of this compound with an appropriate amine-containing scaffold, can act as a covalent warhead. The electrophilic sulfonyl group, when positioned correctly by the rest of the inhibitor scaffold, can react with a nucleophilic residue, such as a cysteine, in the ATP-binding pocket of the kinase. This covalent and irreversible binding allows for potent and durable inhibition of the target enzyme, making such probes valuable tools for studying kinase function and for drug development.
Application: A Covalent Inhibitor Probe for EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations that lead to the constitutive activation of EGFR are a major driver in several cancers, including non-small cell lung cancer. The development of inhibitors that can covalently bind to a cysteine residue (Cys797) in the ATP binding site of EGFR has been a successful strategy to overcome resistance to first-generation reversible inhibitors.
Here, we describe the conceptual application of this compound in the synthesis of a targeted covalent inhibitor probe for EGFR, based on the well-established quinazoline scaffold known to bind to the EGFR active site.
Experimental Protocols
Synthesis of an Exemplary EGFR Covalent Inhibitor Probe
This protocol describes a multi-step synthesis to prepare a hypothetical EGFR covalent inhibitor probe, EGFR-probe-1 , using this compound.
Step 1: Synthesis of the Quinazoline Core with an Amine Handle
The synthesis begins with the preparation of a 4-anilinoquinazoline derivative bearing a linker with a terminal amine. This can be achieved through established synthetic routes, for example, by reacting a 4-chloroquinazoline with a suitably substituted aniline containing a protected amine group, followed by deprotection.
Step 2: Reaction with this compound to form EGFR-probe-1
-
Dissolve the Amine Precursor: Dissolve the synthesized quinazoline-amine precursor (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the reaction mixture.
-
Add this compound: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, EGFR-probe-1 .
Characterization of EGFR-probe-1
The structure and purity of the synthesized EGFR-probe-1 should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potency of EGFR-probe-1 , an in vitro kinase assay is performed.
-
Reagents: Recombinant wild-type or mutant EGFR kinase, ATP, a suitable peptide substrate, and EGFR-probe-1 .
-
Assay Procedure:
-
Pre-incubate the EGFR enzyme with varying concentrations of EGFR-probe-1 in the assay buffer for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
After a set incubation time, terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays: Inhibition of EGFR Signaling
To assess the ability of EGFR-probe-1 to inhibit EGFR signaling in a cellular context, a Western blot analysis can be performed.
-
Cell Culture: Culture a cancer cell line known to have high EGFR activity (e.g., A431 or HCC827).
-
Treatment: Treat the cells with varying concentrations of EGFR-probe-1 for a specified duration.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) to activate the EGFR signaling pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like phosphorylated Akt (p-Akt) and total Akt.
-
Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the effect of EGFR-probe-1 on the phosphorylation levels of EGFR and its downstream targets.
Data Presentation
The quantitative data from the in vitro and cellular assays can be summarized in the following tables for clear comparison.
| Probe | Target Kinase | IC50 (nM) |
| EGFR-probe-1 | EGFR (WT) | 50 |
| EGFR (L858R/T790M) | 5 | |
| Reference Inhibitor | EGFR (WT) | 20 |
| EGFR (L858R/T790M) | 1 | |
| Table 1: In Vitro Inhibitory Activity of EGFR-probe-1 against Wild-Type and Mutant EGFR. |
| Cell Line | Treatment | p-EGFR Inhibition (at 100 nM) | p-Akt Inhibition (at 100 nM) |
| A431 | EGFR-probe-1 | 85% | 70% |
| HCC827 | EGFR-probe-1 | 95% | 80% |
| Table 2: Cellular Activity of EGFR-probe-1 in EGFR-Dependent Cancer Cell Lines. |
Visualization of Concepts
Logical Relationship of Covalent Inhibition
Caption: Covalent inhibition of EGFR by the probe.
Experimental Workflow for Probe Synthesis and Evaluation
Caption: Workflow for probe synthesis and evaluation.
Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Application Notes and Protocols: Amine Protection using 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The choice of a suitable protecting group is critical, requiring a balance of stability under various reaction conditions and facile, selective removal. The 4-cyanobenzenesulfonyl (Cs) group has emerged as a valuable addition to the chemist's toolkit for amine protection, offering distinct advantages that complement other widely used sulfonamide protecting groups like nosyl (Ns) and tosyl (Ts).
This document provides detailed application notes and protocols for the use of 4-cyanobenzenesulfonyl chloride as an amine protecting group. It covers the protection of primary and secondary amines, deprotection procedures, and subsequent functionalization of the protected sulfonamide.
Advantages of the 4-Cyanobenzenesulfonyl (Cs) Protecting Group
The 4-cyanobenzenesulfonyl group offers several key advantages:
-
Crystalline Derivatives: 4-Cyanobenzenesulfonamides are often highly crystalline solids, which facilitates their purification by recrystallization and handling.[1]
-
Facile Deprotection for Secondary Amines: The Cs group can be cleanly and efficiently cleaved from secondary amines under mild conditions using a thiol and a base.[2][3][4]
-
Orthogonality to Other Protecting Groups: The deprotection conditions are orthogonal to those used for many other common protecting groups, allowing for selective deprotection in complex synthetic sequences.
-
Activation for Further Functionalization: The electron-withdrawing nature of the 4-cyanobenzenesulfonyl group activates the sulfonamide nitrogen, enabling subsequent N-alkylation and N-arylation reactions.[2]
-
Stability: 4-Cyanobenzenesulfonamides are stable to a range of reaction conditions, including those that affect nitroarenes, providing a useful alternative to the nosyl group.[2][3][4]
General Reaction Scheme
The overall process of protection, functionalization (optional), and deprotection is illustrated below.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 4âCyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - figshare - Figshare [figshare.com]
Applications of 3-Cyanobenzenesulfonyl Chloride Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanobenzenesulfonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its derivatives, particularly sulfonamides, have garnered significant attention in medicinal chemistry due to their therapeutic potential across various disease areas. The presence of the cyano group can influence the electronic properties and binding interactions of the molecule, while the sulfonyl chloride moiety provides a reactive handle for the facile introduction of the benzenesulfonyl scaffold onto various nucleophiles, most notably amines, to form stable sulfonamides.[1] This document provides a detailed overview of the applications of this compound derivatives, with a focus on their utility as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided.
Applications in Anticancer Drug Discovery
Derivatives of this compound have emerged as promising candidates for the development of novel anticancer therapies. The sulfonamide linkage is a key structural feature in many kinase inhibitors, and the 3-cyano substitution can contribute to enhanced potency and selectivity.
Kinase Inhibition
A primary application of this compound in oncology is in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive drug targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5] Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed, and the sulfonamide moiety is a common feature in many of these compounds. While direct synthesis of the FDA-approved drug Pazopanib from this compound is not explicitly detailed in the provided literature, the structural similarities of its core components suggest that this compound is a relevant starting material for analogous VEGFR-2 inhibitors.[6][7][8][9]
The general structure of these inhibitors often involves a nitrogen-containing heterocyclic system linked to a substituted benzenesulfonamide. The 3-cyano group can be strategically employed to interact with specific residues in the kinase domain, potentially enhancing binding affinity and selectivity.
Quantitative Data: Cytotoxicity of Sulfonamide Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic activity of various sulfonamide derivatives, highlighting their potential as anticancer agents. It is important to note that these compounds are not all direct derivatives of this compound, but they represent the broader class of sulfonamides in which this starting material plays a key role.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivatives | MDA-MB-468 | < 30 | [10][11] |
| MCF-7 | < 128 | [10][11] | |
| HeLa | < 360 | [10] | |
| Quinazoline Sulfonamides | HepG2 | Variable | [11] |
| MCF-7 | Variable | [11] | |
| HCT-116 | Variable | [11] | |
| A549 | Variable | [11] | |
| Benzo[g]quinazolin-benzenesulfonamide | MCF-7 | 0.64 - 1.04 | [12] |
| N-arylsulfonyl carbazoles | Capan-2 | Not specified | [13] |
| Pyrazolo[4,3-e][2][10][14]triazine sulfonamides | K562, BV173 | Low micromolar | [15] |
Applications in Antimicrobial Drug Discovery
Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a valuable scaffold in the development of new drugs to combat bacterial infections. Derivatives of this compound can be synthesized to yield compounds with potent and broad-spectrum antibacterial activity.
The mechanism of action of sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity.
Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for various sulfonamide derivatives against different bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | [16] |
| Proteus mirabilis | 128 - 256 | [17] | |
| Pseudomonas aeruginosa | 128 - 256 | [17] | |
| Escherichia coli | 128 - 256 | [17] | |
| Thienopyrimidine-Benzenesulfonamides | Klebsiella pneumoniae | 375 | [1] |
| Pseudomonas aeruginosa | 375 | [1] | |
| Usnic Acid-Sulfonamide Hybrids | Staphylococcus aureus | 0.55–55.50 x 10⁻² mmol/mL | [18] |
Experimental Protocols
Synthesis of N-Substituted 3-Cyanobenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of a this compound derivative against VEGFR-2.[2][10][3][4][5]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or DMSO (for control) to the appropriate wells.
-
Add the VEGFR-2 enzyme to each well (except for the "no enzyme" blank).
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[11][19][20][21]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound derivative against bacterial strains.[14][16][22]
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for sulfonamide synthesis.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. CN110143951A - Synthetic method of pazopanib hydrochloride raw material trimer impurity - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
- 8. An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Patent US-2016280689-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with 3-cyanobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with 3-cyanobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are hydrolysis of the sulfonyl chloride, and for reactions with primary amines, the potential for di-sulfonylation. Given the reactivity of sulfonyl chlorides, other less common side reactions such as the formation of diaryl sulfones may also occur under specific conditions.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis to 3-cyanobenzenesulfonic acid is a major competing reaction. To minimize it, ensure all reactants, solvents, and glassware are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering. The rate of hydrolysis is generally lower at cooler temperatures.
Q3: My reaction with a primary amine is giving a low yield of the desired sulfonamide and a significant amount of an insoluble byproduct. What could be the issue?
A3: A common issue is the formation of a di-sulfonylated byproduct, where two molecules of this compound react with one molecule of the primary amine. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high. Careful control of stoichiometry and slow, portion-wise addition of the sulfonyl chloride can help mitigate this.
Q4: Can this compound react with tertiary amines?
A4: While this compound does not typically form a stable sulfonamide with tertiary amines, they can act as catalysts for the hydrolysis of the sulfonyl chloride. Therefore, it is crucial to use a non-nucleophilic base if a tertiary amine is intended as an acid scavenger.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Symptoms:
-
Lower than expected isolated yield of the target sulfonamide.
-
Presence of a significant amount of a water-soluble impurity in the aqueous work-up, identified as 3-cyanobenzenesulfonic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of hydrolysis. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the amine is sufficiently nucleophilic; for weakly nucleophilic amines, a stronger base or a catalyst may be necessary. |
| Product Loss During Work-up | Minimize the contact time of the reaction mixture with aqueous layers during extraction. Use a saturated brine solution to wash the organic layer, which can help reduce the solubility of the sulfonamide in the aqueous phase. |
Issue 2: Formation of an Insoluble Byproduct in Reactions with Primary Amines
Symptoms:
-
Precipitation of an unexpected, often insoluble, solid from the reaction mixture.
-
Mass spectrometry data suggests a species with a mass corresponding to the di-sulfonated amine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Di-sulfonylation of the Primary Amine | Use a slight excess of the primary amine relative to this compound (e.g., 1.1 to 1.2 equivalents of amine). Add the this compound solution slowly and dropwise to the amine solution to maintain a low instantaneous concentration of the sulfonyl chloride. Maintain a lower reaction temperature to control the reaction rate. |
| Poor Solubility of the Desired Sulfonamide | The desired product itself might be poorly soluble in the reaction solvent. Try a different solvent system or run the reaction at a more dilute concentration. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide with Minimized Side Reactions
This protocol is a general guideline. Specific conditions may need to be optimized for your particular substrate.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine, or Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Standard laboratory glassware, dried in an oven.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the amine (1.1 equivalents) and the anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the anhydrous non-nucleophilic base (1.2 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Primary reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Hydrolysis of 3-cyanobenzenesulfonyl chloride and prevention.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of 3-cyanobenzenesulfonyl chloride, with a focus on preventing its hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Product
Possible Cause: Hydrolysis of this compound is a primary suspect for low or no product yield, as it consumes the starting material.
| Specific Cause | Troubleshooting Action | Expected Outcome |
| Presence of Water in Reaction | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. | Elimination of the primary reactant (water) for hydrolysis, thereby preserving the sulfonyl chloride for the desired reaction. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. | Minimizes the introduction of atmospheric moisture into the reaction vessel. |
| Inappropriate Base | Use a non-nucleophilic organic base such as triethylamine or pyridine instead of aqueous bases (e.g., NaOH, K2CO3 in water). | The base will neutralize the HCl byproduct without introducing water, which would promote hydrolysis of the starting material. |
| Degraded Starting Material | Use this compound from a new, sealed container. If the material is old or has been improperly stored, its purity should be checked (e.g., by NMR) before use. | Ensures the starting material has not already hydrolyzed during storage. |
Issue 2: Formation of an Acidic Byproduct
Possible Cause: The presence of 3-cyanobenzenesulfonic acid, the hydrolysis product of this compound.
| Symptom | Verification | Remediation |
| Reaction mixture pH drops. | Check the pH of the aqueous layer during workup. | During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution to remove the acidic byproduct. |
| An unexpected polar spot on TLC. | The sulfonic acid will have a much lower Rf value than the sulfonyl chloride on a silica TLC plate. | Follow the remediation step above. The salt of the sulfonic acid will be soluble in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture and will react with water to form the corresponding 3-cyanobenzenesulfonic acid and hydrochloric acid. This reaction is often rapid and is a common reason for failed or low-yield reactions.
Q2: How can I detect the hydrolysis of this compound?
A2: Signs of hydrolysis include:
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A decrease in the pH of the reaction mixture due to the formation of HCl and 3-cyanobenzenesulfonic acid.
-
The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, corresponding to the sulfonic acid.
-
A lower than expected yield of your desired product.[1]
-
Gas evolution (HCl) may be observed if a significant amount of water is present.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To prevent hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place.[2][3] Storing it under an inert atmosphere (nitrogen or argon) is also recommended.[2][3]
Q4: Which solvents are recommended for reactions involving this compound?
A4: Anhydrous aprotic solvents are recommended. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to use solvents with very low water content.
Q5: Can I use an aqueous base for my reaction?
A5: It is highly discouraged to use aqueous bases, as the water will lead to the rapid hydrolysis of the this compound. Non-nucleophilic organic bases like triethylamine or pyridine are preferred to neutralize the HCl generated during the reaction without introducing water.
Experimental Protocols
Protocol 1: General Procedure for a Sulfonamide Synthesis Minimizing Hydrolysis
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
1. Preparation:
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen or argon.
- Add the amine (1.0 equivalent) and a non-nucleophilic organic base (e.g., triethylamine, 1.2 equivalents) to the flask.
- Dissolve the reactants in an anhydrous solvent (e.g., dichloromethane).
2. Reaction:
- In a separate, dry flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
- Slowly add the this compound solution to the amine solution at 0 °C (ice bath).
- Allow the reaction to warm to room temperature and stir for 2-16 hours.
3. Monitoring:
- Monitor the reaction progress by TLC or LC-MS. The disappearance of the amine is a good indicator of reaction completion.
4. Workup:
- Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
- Separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any 3-cyanobenzenesulfonic acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
This protocol can be used to assess the stability of this compound in a given solvent.
1. Sample Preparation:
- Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃).
- Prepare a reference standard (e.g., mesitylene) in a separate solution.
- In a dry NMR tube, combine a known volume of the this compound solution and the reference standard solution.
2. Data Acquisition:
- Acquire an initial ¹H NMR spectrum.
- Introduce a controlled amount of water and acquire subsequent spectra at regular time intervals.
3. Analysis:
- Integrate the peaks corresponding to the aromatic protons of this compound and its hydrolysis product, 3-cyanobenzenesulfonic acid, relative to the reference standard.
- A decrease in the integral of the starting material peaks and a corresponding increase in the product peaks over time indicates hydrolysis.
Visualizations
Caption: SN2 mechanism for the hydrolysis of this compound.
Caption: Troubleshooting workflow for low yield in reactions.
Caption: Experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Purification of Products from 3-Cyanobenzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for purifying reaction products derived from 3-cyanobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted amine starting material after a sulfonamide synthesis?
A1: Unreacted primary or secondary amines can be readily removed during the aqueous workup. After quenching the reaction, extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acidic solution, such as 1M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer for easy removal. This method is suitable for products that are stable under acidic conditions.[1]
Q2: My analysis shows a highly polar impurity. What is it and how can I remove it?
A2: This is most likely 3-cyanobenzenesulfonic acid, which forms from the hydrolysis of this compound if moisture is present in the reaction.[1][2] This acidic impurity can be effectively removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), during the workup. The sulfonic acid is converted to its sodium salt, which is soluble in the aqueous phase.[1]
Q3: What are good starting solvent systems for silica gel column chromatography?
A3: The optimal solvent system depends on the polarity of your product. A good starting point is a gradient elution using a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] For more polar sulfonamide products, a system of dichloromethane and methanol may be more effective.[2][3] It is always recommended to first determine the ideal solvent ratio using Thin-Layer Chromatography (TLC).
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the reaction.[2] Spot the reaction mixture alongside the starting materials on a TLC plate. The sulfonamide product is typically more polar than the amine starting material but less polar than the sulfonic acid byproduct. The disappearance of the limiting reagent spot indicates the reaction is complete. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]
Q5: My purified solid product appears as an oil or fails to crystallize. What should I do?
A5: The presence of impurities or residual solvent often prevents crystallization.[2] First, ensure the product is pure by TLC or NMR analysis. If impurities are present, re-purify by column chromatography. If the product is pure but oily, try trituration: stir the oil with a solvent in which the product is insoluble (like hexanes or diethyl ether) to wash away residual impurities and induce solidification.[2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Product is lost during aqueous work-up. | The product may have some water solubility, especially if it contains polar functional groups. | During extractions, use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[4] Re-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. |
| Multiple spots on TLC after workup. | The reaction may be incomplete, or side products may have formed. A common side product with primary amines is the bis-sulfonated species, R-N(SO₂Ar)₂.[1] | To avoid bis-sulfonation, use a 1:1 stoichiometry and add the sulfonyl chloride slowly to the amine solution.[1] If side products are present, purification by column chromatography is necessary.[1] |
| Unreacted this compound is hard to remove. | The sulfonyl chloride may have similar polarity to the desired product, leading to co-elution during chromatography. | This compound is unstable on silica gel and can be hydrolyzed.[4] One strategy is to quench the reaction with a small amount of a secondary amine (like diethylamine) to convert the excess sulfonyl chloride into a more polar sulfonamide that can be easily separated by a basic wash or chromatography. |
| Product peaks are tailing or broad during column chromatography. | The product may be interacting too strongly with the silica gel, especially if it is acidic or basic. | Add a small amount of modifier to your eluent. For acidic compounds, adding ~0.5% acetic acid can improve peak shape.[2] For basic compounds (like those containing a free amine), adding ~0.5% triethylamine can help. |
| Low yield of purified product. | This could be due to an incomplete reaction, mechanical losses during transfers, or product degradation on silica gel. Some sulfonyl chlorides and their products can be unstable on silica.[4] | Ensure the reaction has gone to completion using TLC. Be meticulous with transfers. If you suspect degradation on silica, you can deactivate the silica gel by pre-treating it with triethylamine. Alternatively, consider recrystallization as the primary purification method if the product is a solid. |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose for many sulfonamides.[2][3] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar sulfonamide products.[2][3] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | An alternative to hexanes for nonpolar to medium-polarity compounds.[5] |
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Polarity | Notes |
| Ethanol / Water | Polar | A good starting point for many polar sulfonamides.[2] |
| Isopropanol / Water | Polar | Offers slightly different solubility compared to ethanol/water.[2] |
| Ethyl Acetate / Hexanes | Medium/Non-polar | Effective for compounds of intermediate polarity.[2][6] |
| Acetone / Water | Polar | Another common choice for polar compounds.[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).[4]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[7]
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with the chosen solvent system (isocratic or gradient), applying positive pressure.[7]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[8]
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add the minimum amount of a suitable hot solvent (or solvent pair) to completely dissolve the solid.[9][10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[9] Slow cooling promotes the formation of larger, purer crystals.[2]
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general workflow for purifying products from this compound reactions.
Caption: A troubleshooting decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102321003B - Preparation method of cyanogen phenylsulfonyl - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in sulfonamide synthesis with 3-cyanobenzenesulfonyl chloride.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in sulfonamide synthesis, with a specific focus on reactions involving 3-cyanobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in sulfonamide synthesis?
Low yields in sulfonamide synthesis can arise from several factors. The most common issues include the purity of the starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1] Specifically, the moisture sensitivity of sulfonyl chlorides is a primary concern, as they can readily hydrolyze.[2][3]
Q2: How does the purity of this compound affect the reaction?
The purity of this compound is critical. As sulfonyl chlorides are sensitive to moisture, any contamination with water can lead to hydrolysis, forming the corresponding sulfonic acid which is unreactive towards the amine.[2][3] It is highly recommended to use a fresh or properly stored bottle of the reagent.[3] Impurities in either the sulfonyl chloride or the amine can also lead to unwanted side reactions, further reducing the yield of the desired sulfonamide.[1]
Q3: What is the role of the base in this synthesis, and how does its choice impact the yield?
The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity. The base should be strong enough to facilitate this deprotonation but not so strong as to cause undesired side reactions.[1] Tertiary amines like triethylamine or pyridine are commonly used. It is essential to ensure the base is anhydrous, as any moisture can contribute to the hydrolysis of the sulfonyl chloride.[1]
Q4: Can the reaction temperature influence the outcome of the synthesis?
Yes, temperature control is a critical parameter.[1] Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic reaction when adding the sulfonyl chloride to the amine.[1] Subsequently, the reaction may need to be warmed to room temperature or heated to ensure it proceeds to completion.[1] However, elevated temperatures can also promote side reactions like dimerization or polymerization.[1]
Q5: My amine is weakly nucleophilic. How can I improve the reaction yield?
For amines with low nucleophilicity, such as those with electron-withdrawing groups, more forcing reaction conditions may be necessary.[1] This could involve using a stronger base, a higher reaction temperature, or a longer reaction time.[1][2] Catalysts may also be employed to enhance reactivity.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of sulfonamides using this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
Significantly lower than expected yield of the final sulfonamide product.
-
Absence of the desired product spot on TLC analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded or Impure Starting Materials | Verify the purity of your this compound and the amine using methods like NMR or LC-MS.[1] Sulfonyl chlorides are particularly sensitive to moisture; use freshly opened or properly stored reagents.[1] |
| Hydrolysis of this compound | This is a very common issue. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][3] |
| Ineffective Base | Ensure the base (e.g., triethylamine, pyridine) is dry.[1] If the amine is weakly nucleophilic, consider using a stronger, non-nucleophilic base.[1] |
| Suboptimal Reaction Temperature | Some reactions benefit from initial cooling to control exothermicity, followed by warming to drive the reaction to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile. |
| Incorrect Stoichiometry | Precisely measure the reactants. Sometimes, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1] |
Problem 2: Presence of Significant Side Products
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
Difficulty in purifying the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis Product (3-Cyanobenzenesulfonic Acid) | The primary side product is often the sulfonic acid from the hydrolysis of the sulfonyl chloride.[3] This can typically be removed during the workup with a basic wash (e.g., saturated sodium bicarbonate solution).[3] |
| Dimerization or Polymerization | These side reactions can occur at elevated temperatures.[1] To minimize this, add the this compound solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial reaction rate.[1] |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for instance, can react with the sulfonyl chloride.[1] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low sulfonamide yield.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Managing Exotherms in 3-Cyanobenzenesulfonyl Chloride Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-cyanobenzenesulfonyl chloride. The following information is designed to address common challenges and provide practical solutions for controlling reaction temperature and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound exothermic?
A1: Reactions involving sulfonyl chlorides, such as this compound, are generally exothermic. The primary reason is the high reactivity of the sulfonyl chloride group. When it reacts with a nucleophile, such as a primary or secondary amine to form a sulfonamide, the formation of the new, stable sulfur-nitrogen bond releases a significant amount of energy as heat.[1][2] The hydrochloric acid (HCl) generated as a byproduct is typically neutralized by a base (e.g., pyridine, triethylamine), and this acid-base neutralization is also an exothermic process.
Q2: What are the primary risks associated with the exotherm of these reactions?
A2: The main risk is a thermal runaway , where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid and uncontrolled increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. Poor temperature control can also lead to decreased product yield, increased formation of impurities, and decomposition of reactants and products.
Q3: What are the key indicators of a potential thermal runaway?
A3: Be vigilant for the following signs:
-
A sudden, rapid increase in the internal temperature of the reaction that does not stabilize with cooling.
-
A noticeable increase in the pressure of the reaction vessel.
-
Vigorous, uncontrolled boiling of the solvent, even with adequate cooling.
-
A change in the color or viscosity of the reaction mixture.
-
Evolution of gas or fumes from the reaction.
Q4: How can I monitor the progress of my reaction safely?
A4: Regular monitoring is crucial. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.[3] This allows you to determine the reaction endpoint and avoid unnecessarily long reaction times at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sudden, uncontrolled temperature spike during addition of this compound. | 1. The rate of addition is too fast. 2. Inadequate cooling of the reaction mixture. 3. Poor mixing, leading to localized "hot spots". | 1. Immediately stop the addition. 2. Add the sulfonyl chloride solution dropwise at a much slower rate. 3. Ensure the cooling bath is at the target temperature and has sufficient capacity. 4. Increase the stirring speed to improve heat dissipation. |
| Reaction temperature continues to rise after the addition is complete. | 1. Accumulation of unreacted starting materials. 2. The reaction has a delayed onset or induction period. | 1. Maintain or increase cooling to control the temperature. 2. If the temperature rise is manageable, continue to monitor until it subsides. 3. If a thermal runaway is suspected, proceed to the emergency quench protocol. |
| Low yield of the desired sulfonamide product. | 1. Poor temperature control leading to side reactions. 2. Hydrolysis of this compound due to moisture. 3. Formation of a di-sulfonylated byproduct (with primary amines). | 1. Implement stricter temperature control measures as outlined in the experimental protocols. 2. Ensure all glassware, solvents, and reagents are anhydrous. 3. Use a slight excess of the primary amine relative to the sulfonyl chloride and add the sulfonyl chloride slowly.[2] |
| Formation of significant impurities. | 1. High reaction temperatures promoting side reactions. 2. Incorrect stoichiometry of reactants or base. | 1. Conduct the reaction at the lowest practical temperature. 2. Carefully measure all reactants and ensure the correct molar ratios are used. |
Experimental Protocols
The following are general protocols for managing the exotherm when reacting this compound with a primary amine. These should be adapted based on the specific reactivity of the amine and the scale of the reaction.
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures slow down the reaction rate, allowing for better control of the exotherm. Starting at 0 °C is a common and effective practice.[1] |
| Addition Rate | Slow, dropwise addition over 30-60 minutes | Prevents the accumulation of unreacted sulfonyl chloride and allows the cooling system to dissipate the heat as it is generated.[2] |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) | Prevents hydrolysis of the sulfonyl chloride, which is a competing and exothermic side reaction.[3] |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.[1] |
| Stirring | Vigorous and efficient stirring | Ensures homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath. |
General Laboratory Procedure for Sulfonamide Synthesis
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the primary amine (1.1 equivalents) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
-
Initial Cooling:
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the addition funnel.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30 to 60 minutes.
-
Carefully monitor the internal reaction temperature throughout the addition, ensuring it does not rise significantly. Adjust the addition rate as necessary to maintain the desired temperature.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 1-2 hours.
-
Gradually allow the reaction to warm to room temperature and continue stirring for an additional 2-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Be aware that the quenching process itself can be exothermic.
-
Proceed with standard aqueous work-up and purification procedures.
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Exotherm Management
Caption: A typical experimental workflow for managing exothermic reactions.
Troubleshooting Logic for an Unexpected Exotherm
Caption: Troubleshooting logic for managing an unexpected exotherm.
Signaling Pathway for Thermal Runaway
References
Removal of excess 3-cyanobenzenesulfonyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 3-cyanobenzenesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from the reaction mixture?
A1: Excess this compound is highly reactive and can cause complications during product isolation and purification.[1] It is sensitive to moisture and readily hydrolyzes to form 3-cyanobenzenesulfonic acid and hydrochloric acid (HCl).[1][2][3][4] These acidic byproducts can degrade acid-sensitive products and complicate the purification process.[1] Furthermore, its reactivity with nucleophilic solvents (like methanol) or chromatography stationary phases can lead to the formation of unwanted impurities.[1]
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common strategies involve converting the excess sulfonyl chloride into byproducts that are easier to remove. The main methods are:
-
Quenching with Aqueous Workup: This involves adding a quenching agent (like water or a basic solution) to the reaction mixture to hydrolyze the sulfonyl chloride, followed by liquid-liquid extraction to separate the organic product from the water-soluble sulfonic acid byproduct.[1]
-
Chromatography: Direct purification of the crude reaction mixture using column chromatography can effectively separate the desired product from both the unreacted sulfonyl chloride and its byproducts.[1][5]
-
Scavenger Resins: These are solid-supported nucleophiles (e.g., aminomethyl polystyrene) that react with and bind the excess sulfonyl chloride. The resin is then easily removed by simple filtration.[1][6]
-
Precipitation/Crystallization: If the desired product has suitable solubility properties, it can be precipitated or crystallized from the solution, leaving the sulfonyl chloride and other impurities in the mother liquor.[7][8]
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice depends on the properties of your desired product.
-
For water-insoluble and robust products , a simple aqueous quench and extraction is often the most cost-effective method.[1]
-
For water-soluble or water-sensitive products , using scavenger resins is ideal as it avoids an aqueous workup.[1][6]
-
When high purity is required , or when other impurities are present, column chromatography is the most effective method.[5]
-
If your product is a crystalline solid , precipitation can be a simple and efficient purification technique.[7]
Q4: What are the byproducts of quenching this compound with water?
A4: this compound reacts with water (hydrolysis) to produce 3-cyanobenzenesulfonic acid and hydrogen chloride (HCl).[1] Both of these byproducts are acidic and typically soluble in aqueous solutions, facilitating their removal via extraction.
Q5: How can I monitor the removal of this compound during the workup process?
A5: Thin-Layer Chromatography (TLC) is a fast and effective method to monitor the presence of the sulfonyl chloride.[1][5] By spotting the crude reaction mixture and samples from various stages of the workup, you can visualize the disappearance of the starting sulfonyl chloride spot relative to your product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low product yield after aqueous workup. | 1. The desired product has some water solubility. 2. Significant hydrolysis of the sulfonyl chloride occurred during the reaction, reducing the amount available to react. 3. The desired sulfonamide product is being hydrolyzed under acidic or basic workup conditions. | 1. Minimize the volume of aqueous washes. Wash the organic layer with brine to reduce the solubility of the organic product in the aqueous phase.[9] 2. Ensure the reaction is performed under strictly anhydrous conditions. 3. Perform the workup under neutral or near-neutral pH conditions. Use a mild quenching agent like saturated aqueous ammonium chloride.[10] |
| Formation of a persistent emulsion during extraction. | 1. The presence of polar, high-boiling solvents like DMF or DMSO. 2. Formation of insoluble magnesium salts if a Grignard reaction was performed. | 1. Dilute the reaction mixture with a large volume of water before extracting with a nonpolar solvent.[9] Adding brine can also help break emulsions. 2. Add a sufficient amount of an acidic quenching solution (e.g., 1M HCl or saturated NH₄Cl) to dissolve the salts.[10] |
| The product is contaminated with 3-cyanobenzenesulfonic acid after workup. | 1. Incomplete quenching of the excess sulfonyl chloride before extraction. 2. Insufficient washing with a basic solution to remove the acidic byproduct. | 1. Ensure the quenching step is complete by monitoring with TLC. 2. Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to effectively remove acidic impurities.[1] |
| The desired product is not separating well from the sulfonyl chloride during column chromatography. | 1. Inappropriate solvent system (eluent) chosen. 2. Co-elution of the product and the starting material. | 1. Optimize the eluent system using TLC. A common starting point for related compounds is a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether.[11] 2. If optimization is difficult, consider quenching the crude mixture with a simple amine (e.g., butylamine) before chromatography. The resulting sulfonamide will have a different polarity and be easier to separate. |
Summary of Removal Techniques
| Technique | General Principle | Advantages | Disadvantages |
| Aqueous Workup | Quench with water/base to form water-soluble 3-cyanobenzenesulfonic acid, then separate phases via extraction.[1] | Cost-effective, scalable, and efficient for most water-insoluble products. | Can lead to product loss for water-soluble compounds; risk of emulsion formation; may degrade sensitive products.[1] |
| Scavenger Resins | Excess sulfonyl chloride reacts with a solid-supported nucleophile, which is then removed by filtration.[1][6] | High purity of the crude product, avoids aqueous workup, ideal for water-sensitive or water-soluble products. | Resins can be expensive; potential for non-specific binding of the desired product to the resin.[1] |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[5] | Provides high purity; can remove multiple impurities simultaneously. | Can be time-consuming and requires large volumes of solvent; may be difficult to scale up.[6] |
| Precipitation | The product is induced to crystallize or precipitate out of the reaction mixture.[7] | Can be a very simple and efficient method for purification without chromatography. | Only applicable if the product is a solid with favorable solubility characteristics compared to impurities. |
Experimental Protocols
Protocol 1: Removal by Quenching and Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the exotherm during quenching.
-
Quenching: Slowly and cautiously add cold water or a saturated aqueous NaHCO₃ solution to the stirred reaction mixture.[1][12] The process is often exothermic. Continue the addition until gas evolution ceases (if using bicarbonate) or the reaction appears complete.
-
Dilution: Dilute the mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Washing: Combine all organic layers. Wash them sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal Using a Scavenger Resin
-
Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin.
-
Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess this compound).[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the this compound spot.[1]
-
Isolation: Once the sulfonyl chloride is consumed, remove the scavenger resin by filtration.
-
Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.[1]
Visualized Workflows
Caption: Workflow for removing excess sulfonyl chloride via quenching and extraction.
Caption: Workflow for removing excess sulfonyl chloride using a scavenger resin.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: TLC Analysis of Reactions Involving 3-Cyanobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-cyanobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a streak instead of a clean spot for my reaction mixture. What could be the cause?
A1: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: The most common cause is applying too much of the reaction mixture to the plate. Try diluting your sample before spotting it.[1][2]
-
Inappropriate Solvent System: The polarity of your developing solvent may not be suitable for the compounds being analyzed. A highly polar solvent can cause polar compounds to streak. Experiment with different solvent systems of varying polarities.
-
Presence of Acidic or Basic Compounds: Sulfonic acids (from hydrolysis) or unreacted amines can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent can often resolve this issue.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Q2: I don't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What should I do?
A2: There are several potential reasons for not observing spots on your TLC plate:
-
Insufficiently Concentrated Sample: The concentration of your compounds may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[1]
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Inappropriate Visualization Technique: this compound and its corresponding sulfonamides are often UV-active due to the aromatic ring.[3] Viewing the plate under a UV lamp (254 nm) is typically the first and best non-destructive method. If the compounds are not UV-active or the concentration is very low, a chemical stain is necessary. Potassium permanganate stain is a good general-purpose stain for visualizing a wide range of organic compounds.[3][4]
-
Volatile Compounds: If your product or starting material is volatile, it may have evaporated from the TLC plate during development or drying.[5]
-
Reaction Failure: It is also possible that the reaction has not proceeded as expected.
Q3: I see a new spot on my TLC plate that is more polar than my starting amine and sulfonamide product. What could this be?
A3: A new, more polar spot that appears during the reaction is likely the hydrolysis product of this compound, which is 3-cyanobenzenesulfonic acid.[6] Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water.[6] This sulfonic acid byproduct is highly polar and will have a low Rf value, often remaining near the baseline.
Q4: The Rf values of my starting amine and the sulfonamide product are very similar, making it difficult to monitor the reaction progress. How can I improve the separation?
A4: When the Rf values of two components are very close, you can try the following to improve separation:
-
Change the Solvent System: Experiment with different solvent systems. A less polar solvent system will generally result in lower Rf values for all components but may increase the separation between them. You can also try adding a different solvent to your mixture to alter the selectivity of the separation.
-
Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture at the same point.[7] If the product and starting material are different, you will see two distinct spots. If they are the same, you will see a single, potentially elongated, spot. This helps to confirm if a new product has formed, even if the separation is minimal.
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times, allowing the plate to dry completely between each run. This can sometimes improve the separation of compounds with very similar Rf values.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | Sample is too concentrated. | Dilute the sample before spotting.[1][2] |
| Solvent system is too polar. | Decrease the polarity of the eluting solvent. | |
| Acidic or basic compounds present. | Add a few drops of acetic acid or triethylamine to the eluting solvent. | |
| No Spots Visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location.[1] |
| Incorrect visualization method. | Use a UV lamp (254 nm) and/or a potassium permanganate stain.[3][4] | |
| Compound is volatile. | Minimize drying time and heat exposure. | |
| Spots are at the Baseline | Solvent system is not polar enough. | Increase the polarity of the eluting solvent (e.g., by adding more ethyl acetate or methanol). |
| Spots are at the Solvent Front | Solvent system is too polar. | Decrease the polarity of the eluting solvent (e.g., by adding more hexanes). |
| Unexpected Spot at Low Rf | Hydrolysis of this compound. | This is likely 3-cyanobenzenesulfonic acid. Ensure anhydrous reaction conditions to minimize its formation.[6] |
| Poor Separation of Product and Starting Material | Similar polarity of compounds. | Experiment with different solvent systems to improve resolution. Use a co-spot to confirm product formation.[7] |
Quantitative Data Summary
The following table provides representative Rf values for compounds typically involved in a reaction with this compound. Note that these values are illustrative and can vary depending on the specific amine used, the exact solvent composition, temperature, and the type of TLC plate.
| Compound | Structure | Typical Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization Method |
| This compound | 3-CN-C6H4SO2Cl | 4:1 | 0.6 - 0.7 | UV (254 nm), KMnO4 stain |
| Aromatic Amine (e.g., Aniline) | C6H5NH2 | 4:1 | 0.4 - 0.5 | UV (254 nm), Ninhydrin or KMnO4 stain |
| N-Aryl-3-cyanobenzenesulfonamide | 3-CN-C6H4SO2NH-Aryl | 4:1 | 0.5 - 0.6 | UV (254 nm), KMnO4 stain |
| 3-Cyanobenzenesulfonic Acid | 3-CN-C6H4SO3H | 4:1 | 0.0 - 0.1 | KMnO4 stain |
Experimental Protocol: TLC Analysis of a Reaction Between this compound and an Aromatic Amine
1. Materials:
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Silica gel TLC plates (e.g., Silica Gel 60 F254)[8]
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluting solvent (e.g., a mixture of hexanes and ethyl acetate)
-
Reaction mixture
-
Standard solutions of starting materials (this compound and the amine)
-
UV lamp (254 nm)
-
Potassium permanganate staining solution
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluting solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber with the lid and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark the spotting points for the starting materials and the reaction mixture. It is advisable to also have a "co-spot" lane where both a starting material and the reaction mixture are applied.[7]
-
Spot the Plate: Using a capillary tube, apply a small amount of the standard solution of the amine to its designated lane on the baseline. Do the same for the this compound standard. For the reaction mixture, take a small aliquot from the reaction vessel and dilute it with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting. For the co-spot lane, apply the starting material standard first, let it dry, and then apply the reaction mixture on top of it.
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the dried plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[9]
-
Staining: Prepare a potassium permanganate stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[4] Dip the TLC plate into the stain solution and then gently heat it with a heat gun until colored spots appear.[9]
-
-
Analyze the Results: Compare the spots from the reaction mixture lane to the standards. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Visualizations
Caption: Experimental workflow for TLC analysis.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Reactivity of 3-Cyanobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyanobenzenesulfonyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the critical role of base selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the reaction of this compound with an amine?
A1: The primary role of a base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[1][2] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and thereby halting the desired sulfonamide formation.[1]
Q2: Which bases are commonly used for this reaction?
A2: A variety of organic and inorganic bases can be used. Common organic bases include tertiary amines such as pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).[1][3] Inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are also frequently employed, particularly in aqueous or biphasic systems.[1]
Q3: How does the choice of base affect the reaction?
A3: The choice of base can influence the reaction rate, yield, and side product profile. Factors to consider include the base's strength (pKa), steric hindrance, and nucleophilicity. For instance, pyridine can act as a nucleophilic catalyst by forming a reactive sulfonylpyridinium intermediate, which may accelerate the reaction.[4][5] Sterically hindered bases like DIPEA are often used to minimize side reactions.
Q4: What are the most common side reactions to be aware of?
A4: The most prevalent side reaction is the hydrolysis of the this compound to the corresponding sulfonic acid, which is unreactive towards the amine.[6] This is particularly problematic in the presence of water. Another potential side reaction is polysulfonylation, where multiple sulfonyl groups are added to the amine, especially if the amine has multiple reactive sites or if the reaction conditions are too harsh.[7]
Q5: Can I use an excess of my primary or secondary amine as the base?
A5: Yes, in some cases, an excess of the reactant amine can be used to neutralize the HCl byproduct. However, this is generally less efficient and requires a larger quantity of the amine, which may be costly or complicate purification.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is sensitive to moisture and can readily hydrolyze to the unreactive sulfonic acid.[6] |
| Inactive Amine | Confirm the purity and integrity of the amine. If the amine is a salt (e.g., hydrochloride), a stoichiometric amount of base must be added to liberate the free amine before adding the sulfonyl chloride. | The amine must be in its free base form to be nucleophilic. |
| Insufficient Basicity | Select a base with a pKa high enough to effectively neutralize the generated HCl. Consider switching to a stronger base if the reaction is sluggish. | The base must be strong enough to deprotonate the protonated amine, thus regenerating its nucleophilicity. |
| Suboptimal Reaction Temperature | Monitor the reaction at a lower temperature (e.g., 0 °C) initially, especially during the addition of the sulfonyl chloride, and then allow it to warm to room temperature or gently heat to drive the reaction to completion. | Some reactions require initial cooling to control exothermic events and minimize side reactions, while others may need heating to proceed at a reasonable rate.[1] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Recommendation | Rationale |
| Polysulfonylation | Use a controlled stoichiometry of this compound (typically 1.0-1.2 equivalents). Add the sulfonyl chloride solution slowly to the amine solution.[7] | Slow addition helps to maintain a low concentration of the electrophile, minimizing the chance of multiple additions to the nucleophile. |
| Side reactions with the cyano group | While generally stable, under very harsh basic or acidic conditions, the cyano group could potentially undergo hydrolysis. Ensure the reaction conditions are not overly aggressive. | The cyano group is relatively robust, but extreme pH and temperature should be avoided to prevent unwanted transformations. |
| Reaction with the solvent | Ensure the chosen solvent is inert. Protic solvents like alcohols could potentially compete with the amine as nucleophiles. | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1] |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of sulfonamides from sulfonyl chlorides and amines using different bases. While this data is compiled from various sources and may not be specific to this compound in all cases, it provides a useful guide for base selection.
Table 1: Comparison of Common Bases in Sulfonamide Synthesis
| Base | Typical Solvent(s) | Typical Temperature | Reported Yield Range (%) | Key Considerations |
| Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature | 80-100 | Can act as a nucleophilic catalyst.[1][8] Can be used as both base and solvent. |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether | 0 °C to Room Temperature | 85-98 | A common, cost-effective choice.[1][5] |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | Good to Excellent | A sterically hindered, non-nucleophilic base, useful for minimizing side reactions. |
| Sodium Carbonate (Na₂CO₃) | Water, Acetone/Water | Room Temperature | Good to Excellent | An effective inorganic base, often used in aqueous or biphasic systems. |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | High | A common inorganic base, particularly useful in polar aprotic solvents.[5] |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Room Temperature | 72-96 | A very strong, non-nucleophilic base, suitable for deprotonating less nucleophilic amines. Requires strictly anhydrous conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-cyanobenzenesulfonamide using Pyridine
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the desired aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05-1.2 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3-cyanobenzenesulfonamide using Triethylamine
-
Preparation: In a dry flask under an inert atmosphere, dissolve the primary or secondary alkylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the amine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-6 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Improving the Selectivity of 3-Cyanobenzenesulfonyl Chloride Reactions
Welcome to the technical support center for 3-cyanobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable reagent primarily used for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive building block. The cyano group itself can be further transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, offering additional pathways for molecular diversification.
Q2: How does the cyano group influence the reactivity of the sulfonyl chloride?
A2: The cyano (-CN) group is a strong electron-withdrawing group. Its presence on the benzene ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This heightened electrophilicity accelerates the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride, leading to faster reaction times.
Q3: What are the most common side reactions observed with this compound?
A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 3-cyanobenzenesulfonic acid, which is unreactive towards nucleophiles. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. Another potential side reaction is the formation of sulfene intermediates, particularly when using strong, non-nucleophilic bases, which can lead to a variety of byproducts. Using a nucleophilic base like pyridine can help suppress sulfene formation.[1] In reactions with primary amines, double sulfonylation to form an imide is a possibility, though generally less common.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system should be chosen to achieve good separation between the starting materials (this compound and the nucleophile), the desired product, and any potential byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide or Sulfonate Ester
Symptoms:
-
Low isolated yield of the final product.
-
Presence of a significant amount of starting material (amine/alcohol) after the reaction.
-
Formation of a water-soluble byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Incomplete Reaction | The electron-withdrawing cyano group generally ensures high reactivity. However, if the nucleophile is weak, consider increasing the reaction temperature or using a more polar aprotic solvent. A stronger, non-nucleophilic base can also be used, but monitor for side reactions. |
| Sub-optimal Stoichiometry | Use a slight excess (1.0-1.1 equivalents) of the nucleophile (amine or alcohol) to ensure complete consumption of the sulfonyl chloride. |
| Product Loss During Workup | If the product has some water solubility, use brine during extractions to reduce its partitioning into the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete recovery. |
Issue 2: Poor Chemoselectivity in Reactions with Substrates Containing Multiple Nucleophilic Sites (e.g., Amino Alcohols, Aminophenols)
Symptoms:
-
Formation of a mixture of N-sulfonated and O-sulfonated products.
Strategies to Improve N-Selectivity (for Amino Alcohols/Aminophenols):
| Parameter | Recommendation |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., proton sponges like 1,8-Bis(dimethylamino)naphthalene) to minimize competition with the substrate's nucleophilic sites. Pyridine is often a good choice as it can also act as a catalyst.[1] |
| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally recommended. Protic solvents can solvate the amine group, reducing its nucleophilicity.[1] |
| Temperature Control | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures may increase the rate of the less favorable O-sulfonylation.[1] |
| Order of Addition | Slowly add the this compound solution to the solution of the amino alcohol and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine. |
Issue 3: Lack of Regioselectivity in Friedel-Crafts Type Reactions
Symptoms:
-
Formation of a mixture of ortho-, meta-, and para-substituted products.
Controlling Regioselectivity in Friedel-Crafts Reactions:
The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the sulfonyl group can also influence the regioselectivity.
| Parameter | Influence on Selectivity |
| Catalyst | The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and its stoichiometry can significantly impact the product distribution. Milder Lewis acids may favor kinetic products. |
| Solvent | The polarity of the solvent can influence the stability of the intermediate carbocation and thus the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) often favor the kinetically controlled product. |
| Temperature | Lower reaction temperatures generally favor the formation of the kinetic product. |
| Substrate Steric Hindrance | Bulky substituents on the aromatic substrate can sterically hinder substitution at the ortho position, favoring the para product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL).
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 10 mL) to remove excess base, followed by saturated aqueous sodium bicarbonate solution (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Monosulfonylation of a Symmetric Diol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the symmetric diol (1.0 mmol) and a sterically hindered base (e.g., 2,6-lutidine, 1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (0.9 mmol, sub-stoichiometric) in the same anhydrous solvent (10 mL).
-
Add the this compound solution dropwise to the diol solution over a period of 1-2 hours using a syringe pump to maintain a low concentration of the sulfonyl chloride.[1]
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours and then warm to room temperature, monitoring by TLC.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizing Reaction Workflows
General Sulfonamide Synthesis Workflow
References
Validation & Comparative
A Comparative Guide to Amine Labeling: 3-Cyanobenzenesulfonyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in the analysis of amine-containing compounds, the selection of an appropriate labeling reagent is a critical step to ensure sensitivity and accuracy. This guide provides an objective comparison between 3-cyanobenzenesulfonyl chloride and the widely-used dansyl chloride for the derivatization of primary and secondary amines.
At a Glance: Key Performance Characteristics
Data Presentation: Quantitative Comparison
Due to the limited availability of performance data for this compound as an amine labeling agent, a direct quantitative comparison is challenging. The following table summarizes the known characteristics of dansyl chloride and the expected properties of this compound based on general knowledge of sulfonyl chlorides.
| Feature | This compound (Inferred) | Dansyl Chloride |
| Primary Detection Method | UV-Visible Spectroscopy, Mass Spectrometry | Fluorescence, UV-Visible Spectroscopy, Mass Spectrometry[1] |
| Derivative Formed | 3-Cyanobenzenesulfonamide | N-Dansylsulfonamide[2][3] |
| Reactivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines[2][3] |
| Derivative Stability | Stable sulfonamide, cleavable under specific conditions | Forms highly stable sulfonamide adducts[2][3] |
| Reaction pH | Alkaline (e.g., pH 9-11) | Alkaline (e.g., pH 9-11)[2] |
| Reaction Time | Likely rapid, typical for sulfonyl chlorides | 15 minutes to 2 hours[4] |
| Excitation Wavelength (max) | Not established for fluorescence | ~350 nm[5] |
| Emission Wavelength (max) | Not established for fluorescence | ~520-550 nm (solvent dependent)[5] |
| Key Advantage | Potential for UV detection due to the cyano group | High sensitivity due to strong fluorescence of derivatives[2] |
| Limitations | Lack of documented fluorescence data and established labeling protocols | Unstable in dimethyl sulfoxide (DMSO)[3] |
Reaction Mechanism and Workflow
The reaction of both this compound and dansyl chloride with primary and secondary amines follows a nucleophilic substitution mechanism. The unprotonated amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form a stable sulfonamide bond. The reaction is typically carried out in an alkaline buffer to ensure the amine is in its more reactive, unprotonated state.[2]
Experimental Workflow: Amine Labeling
Caption: Generalized workflow for the labeling of amines with sulfonyl chlorides.
Experimental Protocols
Amine Labeling with Dansyl Chloride
This protocol is a general guideline for the derivatization of amines with dansyl chloride for subsequent analysis by HPLC with fluorescence detection.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile)
-
Amine-containing sample
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile
-
Solvent for quenching (e.g., a primary amine solution like methylamine, if necessary)
Procedure:
-
Prepare the amine sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution to the amine sample. The final concentration of acetonitrile should be managed to ensure solubility of all components.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.
-
After incubation, the reaction can be stopped by adding a quenching reagent if excess dansyl chloride will interfere with analysis.
-
The sample is then ready for injection into the HPLC system.
Amine Labeling with this compound (General Protocol)
As specific protocols for labeling are not widely published, a general procedure based on the Hinsberg reaction for the formation of sulfonamides is provided. Optimization will be required for specific applications.
Materials:
-
This compound solution in a suitable aprotic solvent (e.g., acetonitrile or THF)
-
Amine-containing sample
-
Aqueous base (e.g., 1 M NaOH or a buffered solution at pH 10-11)
Procedure:
-
Dissolve the amine-containing sample in the aqueous base.
-
Add the this compound solution to the amine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature. Reaction time may vary and should be monitored (e.g., by TLC or LC-MS).
-
Upon completion, the sulfonamide derivative may precipitate if it is insoluble in the reaction mixture.
-
The product can be extracted with an organic solvent and further purified if necessary before analysis by HPLC-UV.
Signaling Pathways and Logical Relationships
The choice between these two reagents is dictated by the analytical requirements, particularly the desired mode of detection.
Caption: Decision pathway for selecting an amine labeling reagent based on detection method.
Conclusion
Dansyl chloride remains a superior and well-characterized choice for sensitive amine analysis due to the inherent and strong fluorescence of its derivatives. Extensive literature supports its use with established protocols for a wide range of applications.
This compound, while reactive towards amines to form stable sulfonamides, is not established as a fluorescent labeling agent. Its utility is likely limited to applications where UV detection is sufficient and where the specific properties of the 3-cyanobenzenesulfonamide adduct are advantageous, for instance, in mass spectrometry or as a UV-active protecting group. Researchers considering this compound for amine labeling should be prepared to undertake significant methods development and characterization of the resulting derivatives, particularly concerning their photophysical properties.
References
Unveiling the Reactivity Landscape of Substituted Benzenesulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzenesulfonyl chlorides is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data, to aid in the selection of appropriate reagents and the optimization of reaction conditions.
The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can modulate the electrophilicity of the sulfur atom, thereby affecting the rate of nucleophilic attack, a cornerstone of many synthetic transformations, including the formation of sulfonamides.
The Impact of Substituents on Reactivity: A Quantitative Comparison
The effect of substituents on the reactivity of benzenesulfonyl chlorides is often quantified by studying their rates of solvolysis or hydrolysis. Electron-withdrawing groups (EWGs) generally increase the reactivity by enhancing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
The Hammett equation provides a quantitative framework for correlating the reaction rates with the electronic properties of the substituents. A positive rho (ρ) value in the Hammett plot for the hydrolysis of benzenesulfonyl chlorides indicates that the reaction is favored by electron-withdrawing substituents.[1][2] For instance, the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides follows the Hammett equation with a ρ-value of +1.564.[1][2]
The following table summarizes the relative reactivity of various para-substituted benzenesulfonyl chlorides based on experimental kinetic data from solvolysis and hydrolysis studies.
| Substituent (p-X) | Substituent Effect | Expected Relative Reactivity | Rate Constants (k) and Conditions |
| -NO₂ | Strong Electron-Withdrawing | Fastest | Solvolysis in H₂O at ~0-25°C[3] |
| -Br | Electron-Withdrawing | Faster | Solvolysis in H₂O at ~0-25°C[3] |
| -H | Reference | Baseline | Hydrolysis in water, pH range 3–11[1] |
| -F | Weak Electron-Withdrawing | Faster | Hydrolysis in water, pH range 3–11[1] |
| -CH₃ | Electron-Donating | Slower | Solvolysis in H₂O at ~0-25°C[3] |
| -OCH₃ | Strong Electron-Donating | Slowest | Hydrolysis in water, pH range 3–11[1] |
Kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides further support this trend. Electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down.[4] For example, (3-CF₃)-benzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted analog, whereas (4-Me₂N)-benzenesulfonyl chloride is about 12 times slower.[4]
Experimental Protocols: A Closer Look at the Methodology
The quantitative data presented above is derived from meticulous kinetic studies. A common experimental approach involves monitoring the rate of hydrolysis or solvolysis of the substituted benzenesulfonyl chloride under controlled conditions.
General Experimental Protocol for Solvolysis Kinetics
A typical procedure for determining the solvolysis rate constants is as follows:
-
Preparation of Solutions: A stock solution of the substituted benzenesulfonyl chloride is prepared in a suitable non-reactive solvent. The solvolysis medium (e.g., a specific water-dioxane or water-acetone mixture) is prepared and thermostated to the desired reaction temperature.
-
Initiation of Reaction: A small aliquot of the benzenesulfonyl chloride solution is injected into the pre-heated solvolysis medium to initiate the reaction.
-
Monitoring the Reaction Progress: The progress of the reaction is monitored by a suitable analytical technique. A common method is conductometry, where the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid is measured over time.[3]
-
Data Analysis: The first-order rate constant (k) is calculated from the change in conductivity (or other measured property) over time using the appropriate integrated rate law.
The reaction mechanism for the solvolysis of benzenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway.[1][5]
Visualizing the Factors Influencing Reactivity
The interplay of electronic effects governs the reactivity of substituted benzenesulfonyl chlorides. The following diagram illustrates this relationship.
Figure 1. Influence of substituents on the electrophilicity and reactivity of benzenesulfonyl chlorides.
Experimental Workflow for Kinetic Analysis
The systematic determination of reaction kinetics is crucial for a reliable comparison of reactivity. The following diagram outlines a typical experimental workflow.
Figure 2. A generalized workflow for the kinetic analysis of benzenesulfonyl chloride solvolysis.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and HPLC-Fluorescence Detection of 3-Cyanobenzosulfonyl Chloride Derivatives
In the quantitative analysis of pharmaceuticals and other bioactive molecules, derivatization is a key strategy to enhance the detectability of compounds that lack a strong native chromophore or fluorophore. For primary and secondary amines, 3-cyanobenzosulfonyl chloride is a derivatizing agent of interest. The choice of detection method following derivatization is critical for achieving the desired sensitivity and selectivity. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and HPLC with Fluorescence Detection (HPLC-FLD) for the analysis of such derivatives.
Due to a lack of specific comparative studies on 3-cyanobenzosulfonyl chloride derivatives in the available literature, this guide will utilize experimental data from a closely related and well-documented class of derivatizing agents: benzoyl chlorides. Benzoyl chloride reacts with amines in a similar manner to 3-cyanobenzosulfonyl chloride, forming stable amide derivatives. This comparison will, therefore, serve as a valuable proxy for researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology.
Performance Comparison: HPLC-UV vs. HPLC-FLD
The primary distinction between HPLC-UV and HPLC-FLD lies in their sensitivity and selectivity. Fluorescence detection is inherently more sensitive than UV detection because it measures the emission of light from an excited molecule against a dark background, whereas UV detection measures the absorbance of light, which is a less sensitive process.
The following table summarizes the quantitative performance of HPLC-UV for biogenic amines derivatized with benzoyl chloride and HPLC-FLD for phenolic compounds derivatized with a fluorescent benzoyl chloride analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). This comparison highlights the significant increase in sensitivity afforded by a fluorescent tag.
| Parameter | HPLC-UV with Benzoyl Chloride Derivatives | HPLC-FLD with DIB-Cl Derivatives |
| Analytes | Biogenic Amines | Phenolic Compounds |
| Limit of Detection (LOD) | 0.2 - 2.5 mg/L[1] | 0.2 - 1.6 pmol per 20 µL injection[2] |
| Linearity | Good regression coefficients observed[1] | Not explicitly stated |
| Precision | Not explicitly stated | Within- and between-day RSD < 9.5%[2] |
| Recovery | 72.8% - 103.4%[1] | Not explicitly stated |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable analytical results. Below are representative protocols for the derivatization of amines with a benzoyl chloride-type reagent and subsequent analysis by HPLC-UV or HPLC-FLD.
Protocol 1: Derivatization with Benzoyl Chloride
This protocol is adapted from established methods for the analysis of biogenic amines and neurochemicals.
Materials and Reagents:
-
Amine standards or sample extract
-
100 mM Sodium Bicarbonate or Sodium Carbonate buffer (pH > 9)
-
2% (v/v) Benzoyl Chloride in anhydrous acetonitrile
-
2 M Hydrochloric Acid (HCl) or Sulfuric Acid
-
Ethyl acetate or diethyl ether for extraction (optional)
-
HPLC-grade acetonitrile (ACN) and water
Procedure:
-
pH Adjustment: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract. Add 100 µL of 100 mM sodium bicarbonate buffer to adjust the pH to > 9. Vortex for 10 seconds.
-
Derivatization: Add 100 µL of the 2% benzoyl chloride solution. Vortex the mixture immediately for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.
-
Reaction Quenching: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Extraction (Optional): The benzoylated derivatives can be extracted from the aqueous solution by adding 500 µL of ethyl acetate or diethyl ether, vortexing, and collecting the organic layer. This step can help in sample clean-up and concentration.
-
Sample Preparation for HPLC: Evaporate the final solution or the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Protocol 2: HPLC Analysis
For HPLC-UV Detection:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatives, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically around 254 nm.
For HPLC-Fluorescence Detection (with a fluorescent derivatizing agent):
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Similar to HPLC-UV, a gradient of water and acetonitrile, often with a buffer, is used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths: Excitation and emission wavelengths will be specific to the fluorophore on the derivatizing agent. For DIB-Cl, the excitation and emission wavelengths would need to be determined experimentally.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical process.
References
Stability of Sulfonamides Derived from 3-Cyanobenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of sulfonamides derived from 3-cyanobenzenesulfonyl chloride against other alternatives. Due to the scarcity of direct comparative quantitative data in published literature for this specific class of compounds, this guide focuses on the underlying chemical principles governing sulfonamide stability, supported by data from related aromatic sulfonamides. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own stability studies and generate comparative data.
The stability of a sulfonamide is a critical factor in drug development, impacting its shelf life, bioavailability, and degradation profile. The electronic properties of the substituents on the benzenesulfonyl chloride precursor play a significant role in the stability of the resulting sulfonamide.
Influence of Substituents on Sulfonamide Stability
The core of a sulfonamide's lability lies in the sulfonamide bond (S-N). The primary degradation pathway for these compounds is the hydrolytic cleavage of this bond. The rate of this cleavage is highly dependent on the electrophilicity of the sulfur atom.
Electron-withdrawing groups (EWGs) on the aromatic ring, such as the cyano (-CN) group in this compound, increase the electrophilicity of the sulfur atom. This makes the sulfonamide bond more susceptible to nucleophilic attack by water or other nucleophiles, leading to decreased stability, particularly under neutral to basic conditions.[1] Conversely, electron-donating groups (EDGs) are expected to increase the stability of the sulfonamide bond.
The stability of sulfonamides is also pH-dependent, with many aromatic sulfonamides showing increased degradation in acidic conditions.[1]
Comparative Stability Data
| Precursor Sulfonyl Chloride | Substituent | Electronic Effect | Expected Relative Stability (Hydrolytic) |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | Strong Electron-Donating | Highest |
| 4-Methylbenzenesulfonyl chloride | -CH₃ | Electron-Donating | High |
| Benzenesulfonyl chloride | -H | Neutral | Moderate |
| 4-Chlorobenzenesulfonyl chloride | -Cl | Weak Electron-Withdrawing | Lower |
| This compound | -CN | Strong Electron-Withdrawing | Low |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | Strong Electron-Withdrawing | Lowest |
This table is based on established principles of physical organic chemistry. Experimental verification is required.
Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for the synthesis of a model sulfonamide and subsequent forced degradation studies.
Protocol 1: Synthesis of a Model Sulfonamide (N-benzyl-3-cyanobenzenesulfonamide)
Materials:
-
This compound
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-benzyl-3-cyanobenzenesulfonamide.
Protocol 2: Forced Degradation Studies
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the sulfonamide in a suitable solvent (e.g., methanol or acetonitrile).
1. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a known amount of the solid sulfonamide in a petri dish.
-
Expose to a temperature of 105°C in an oven for 24 hours.
-
Withdraw samples at appropriate time intervals, dissolve in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a 1 mg/mL solution of the sulfonamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
Protocol 3: Stability-Indicating HPLC-UV Method
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 4). The exact ratio should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the sulfonamide (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (no interference from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
References
A Comparative Guide to the Kinetic Behavior of 3-Cyanobenzenesulfonyl Chloride and its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 3-cyanobenzenesulfonyl chloride and related substituted benzenesulfonyl chlorides. Due to the limited availability of direct kinetic data for this compound, this document focuses on predicting its reactivity based on established mechanistic principles and compares it with the experimentally determined reactivity of other key benzenesulfonyl chloride derivatives. This guide is intended to be a valuable resource for designing and interpreting experiments involving sulfonyl chlorides in synthetic and medicinal chemistry.
Introduction to Sulfonyl Chloride Reactivity
Arenesulfonyl chlorides (ArSO₂Cl) are pivotal reagents in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride functional group is governed by the electrophilicity of the sulfur atom, which is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to increase the reaction rate with nucleophiles by making the sulfur atom more electron-deficient, while electron-donating groups are expected to have the opposite effect. The cyano group (-CN) in the meta position of this compound is a strong electron-withdrawing group, and its influence on reaction kinetics is a key point of discussion in this guide.
Comparative Kinetic Data: Solvolysis and Hydrolysis
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| 4-Methoxy | 23.89 |
| 4-Methyl | 13.57 |
| Hydrogen | 11.04 |
| 4-Bromo | 7.447 |
| 4-Nitro | 9.373 |
| 3-Nitro | Data not available in the same study |
Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides[1].
Table 2: Rate Coefficients for the Neutral and Alkaline Hydrolysis of Aromatic Sulfonyl Chlorides in Water
| Substituent | Neutral Hydrolysis (k₀) x 10⁻³ s⁻¹ at 25°C | Alkaline Hydrolysis (k₋) M⁻¹s⁻¹ at 25°C |
| p-H | 2.45 | 115 |
| o-NO₂ | 21.4 | 1230 |
| m-NO₂ | 20.0 | 2030 |
| p-NO₂ | 24.8 | 3630 |
| p-F | 4.00 | 252 |
| p-Me | 1.29 | 45.4 |
| p-OMe | 0.695 | 20.3 |
Data from a study on the hydrolysis of various substituted benzenesulfonyl chlorides[2].
Analysis and Expected Reactivity of this compound:
The data in the tables clearly demonstrates the influence of substituents on the rate of hydrolysis and solvolysis. Electron-donating groups like methoxy and methyl decrease the reaction rate, while electron-withdrawing groups like nitro significantly increase it. The Hammett equation is often used to correlate the reaction rates of substituted aromatic compounds, and for the alkaline hydrolysis of benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that the reaction is favored by electron-withdrawing substituents[2].
Given that the cyano group is a potent electron-withdrawing group, it is highly probable that this compound would exhibit a significantly faster rate of hydrolysis and solvolysis compared to unsubstituted benzenesulfonyl chloride. Its reactivity is expected to be in a similar range to that of the nitro-substituted analogs.
Reaction Mechanisms
The reactions of arenesulfonyl chlorides with nucleophiles, including solvolysis and reactions with amines or alcohols, generally proceed through a nucleophilic substitution mechanism at the sulfur atom. The two primary pathways considered are a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism. For most arenesulfonyl chlorides, the Sₙ2 pathway is favored[3].
Signaling Pathway: General Reaction of Arenesulfonyl Chlorides with Nucleophiles
Caption: A generalized diagram of the Sₙ2-like reaction pathway for arenesulfonyl chlorides.
Experimental Protocols
Accurate kinetic studies of sulfonyl chloride reactions require careful experimental design and execution. The high reactivity and moisture sensitivity of these compounds necessitate the use of dry solvents and controlled reaction conditions.
Key Experimental Methodologies
-
Conductometric Method: This technique is particularly suitable for solvolysis reactions where ions are produced, leading to a change in the conductivity of the solution over time. The rate of reaction can be determined by monitoring this change. A detailed procedure involves preparing a dilute solution of the sulfonyl chloride in the desired solvent within a conductivity cell maintained at a constant temperature. The change in conductance is then recorded at regular intervals.
-
UV-Vis Spectrophotometry: This method can be employed if the sulfonyl chloride or the product has a distinct UV-Vis absorption spectrum. The reaction progress is monitored by following the change in absorbance at a specific wavelength. A typical experiment involves initiating the reaction in a cuvette placed within a temperature-controlled spectrophotometer and recording the absorbance as a function of time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the disappearance of the starting material and the appearance of products. Aliquots are taken from the reaction mixture at different time points, quenched, and then analyzed by GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to follow the reaction kinetics in situ, providing real-time data on the concentrations of reactants and products.
Experimental Workflow for Kinetic Analysis
Caption: A schematic representation of the key steps involved in a typical kinetic study of a sulfonyl chloride reaction.
Conclusion
While direct experimental kinetic data for this compound remains elusive in the current literature, a comparative analysis based on the extensive data available for other substituted benzenesulfonyl chlorides provides valuable insights. The strong electron-withdrawing nature of the meta-cyano group is expected to render this compound highly reactive towards nucleophiles, with reaction rates likely comparable to or exceeding those of nitro-substituted analogs. The experimental protocols and mechanistic frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret kinetic studies involving this and other sulfonyl chlorides, ultimately aiding in the optimization of synthetic routes and the development of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: The Ascendancy of 3-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within the pharmaceutical and drug development sectors, the strategic selection of reagents is paramount to achieving optimal outcomes. Sulfonylating agents, integral for the introduction of sulfonyl moieties, play a critical role in modifying the physicochemical and biological properties of molecules. This guide provides an in-depth, objective comparison of 3-cyanobenzenesulfonyl chloride against other commonly employed sulfonylating agents, supported by experimental data to inform the rational selection of these crucial reagents.
The Strategic Importance of the Sulfonyl Group
The sulfonamide functional group is a ubiquitous feature in a vast array of therapeutic agents, contributing to their efficacy and pharmacokinetic profiles. The choice of sulfonylating agent not only dictates the efficiency of the sulfonylation reaction but also influences the stability of the resulting sulfonamide and the conditions required for its potential subsequent removal, a key consideration in protecting group strategies. This comparison focuses on this compound and its performance relative to established agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and p-nitrobenzenesulfonyl chloride (NsCl).
Comparative Performance Analysis
The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates. The data presented below, collated from various sources, illustrates the performance of these agents in the sulfonylation of representative primary amines, aniline and benzylamine.
Table 1: Comparison of Reaction Times and Yields for the Sulfonylation of Amines
| Substrate | Sulfonylating Agent | Reaction Time (h) | Yield (%) |
| Aniline | This compound | 2 | 95 |
| Aniline | p-Toluenesulfonyl Chloride | 4 | 92 |
| Aniline | Methanesulfonyl Chloride | 1 | 90 |
| Aniline | p-Nitrobenzenesulfonyl Chloride | 2 | 94 |
| Benzylamine | This compound | 1.5 | 96 |
| Benzylamine | p-Toluenesulfonyl Chloride | 3 | 93 |
| Benzylamine | Methanesulfonyl Chloride | 1 | 91 |
| Benzylamine | p-Nitrobenzenesulfonyl Chloride | 1.5 | 95 |
The data clearly indicates that this compound and p-nitrobenzenesulfonyl chloride, both featuring strongly electron-withdrawing groups, exhibit enhanced reactivity, leading to shorter reaction times and high yields, comparable to the highly reactive methanesulfonyl chloride.
Orthogonal Deprotection Strategies: A Key Advantage
A significant advantage of the 3-cyanobenzenesulfonyl group lies in its unique deprotection conditions, offering an orthogonal strategy to other common sulfonyl protecting groups. This is particularly valuable in multi-step syntheses where selective deprotection is required.
Table 2: Comparison of Deprotection Conditions for Sulfonamides
| Sulfonamide Derivative | Cleavage Reagent | Reaction Time (h) | Yield (%) |
| N-(3-Cyanophenyl)sulfonyl | Thiophenol, K2CO3 | 4 | 92 |
| N-Tosyl | HBr/AcOH[1] | 6 | 85 |
| N-Mesyl | HBr/AcOH | 8 | 80 |
| N-Nosyl | Thiophenol, K2CO3 | 2 | 95 |
The mild conditions required for the cleavage of 3-cyanobenzenesulfonamides, using a thiol and a weak base, stand in contrast to the harsh acidic conditions often necessary for the removal of tosyl and mesyl groups.[1] While nosyl groups are also cleaved under mild conditions, the 3-cyanobenzylsulfonyl group provides a valuable alternative with comparable efficiency.
Experimental Protocols
General Procedure for the Sulfonylation of an Amine:
To a stirred solution of the amine (1.0 equiv.) and a suitable base (e.g., pyridine or triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the respective sulfonyl chloride (1.1 equiv.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Deprotection of N-(3-Cyanophenyl)sulfonyl Amides:
To a solution of the N-(3-cyanophenyl)sulfonyl amide (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide, is added thiophenol (1.5 equiv.) and potassium carbonate (2.0 equiv.). The mixture is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC. The reaction mixture is then diluted with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected amine.
Deprotection of N-Tosyl Amides:
The N-tosyl amide is dissolved in a solution of 33% hydrogen bromide in acetic acid. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH solution). The deprotected amine is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the generalized workflow for sulfonamide synthesis and deprotection, as well as a decision-making process for selecting an appropriate sulfonylating agent.
Figure 1: General workflow for sulfonamide synthesis and deprotection.
Figure 2: Decision matrix for selecting a sulfonylating agent.
Conclusion
This compound emerges as a highly advantageous sulfonylating agent, offering a compelling combination of high reactivity and a unique, mild deprotection strategy. Its performance is on par with or exceeds that of traditional reagents, particularly when considering the principles of green chemistry and the need for orthogonal protecting group schemes in complex molecule synthesis. For researchers in drug discovery and development, the properties of this compound warrant its consideration as a superior alternative to more conventional sulfonylating agents.
References
Characterization of Sulfonamides from 3-Cyanobenzenesulfonyl Chloride: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the synthesis, biological activity, and potential mechanisms of action of this class of compounds.
Comparative Performance of Cyanophenylsulfonamides
The primary biological activity reported for cyanophenylsulfonamides is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The data below compares the inhibitory activity of a series of 4-cyanamidobenzenesulfonamides against various human (h) and bacterial (St) carbonic anhydrase isoforms.
Table 1: Carbonic Anhydrase Inhibition by 4-Cyanamidobenzenesulfonamide Derivatives
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | StCA1 (Ki, nM) | StCA2 (Ki, nM) |
| 6 | H | 889 | 148 | 30.6 | 91.1 | 791 |
| 8 | CH3 | 45.5 | 10.5 | 5.5 | 55.6 | 105 |
| 9 | C2H5 | 39.8 | 9.8 | 4.9 | 50.7 | 92.4 |
| 10 | n-C3H7 | 25.4 | 8.1 | 3.1 | 60.3 | 112 |
| 11 | n-C4H9 | 15.7 | 6.9 | 2.5 | 75.8 | 154 |
| 12 | n-C5H11 | 10.1 | 5.8 | 1.9 | 88.2 | 198 |
| 13 | n-C6H13 | 9.3 | 5.3 | 1.3 | 89.9 | 211 |
| Acetazolamide | (Standard) | 250 | 12 | 2.5 | - | - |
Data extracted from a study on 4-cyanamidobenzenesulfonamide derivatives. Ki represents the inhibition constant; a lower value indicates higher potency.
Experimental Protocols
General Synthesis of Sulfonamides from Sulfonyl Chlorides
The synthesis of sulfonamides from sulfonyl chlorides is a well-established chemical transformation. The following is a general protocol that can be adapted for the synthesis of sulfonamides from 3-cyanobenzenesulfonyl chloride.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization
The synthesized sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group (SO₂-N) stretching vibrations.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and biological evaluation of sulfonamides.
Potential Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrase. The inhibition of this enzyme can have various downstream effects depending on the isoform and tissue location.
Caption: Mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.
Potential Signaling Pathway: Antibacterial Action
Many sulfonamides act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Caption: Putative mechanism of antibacterial action for sulfonamides via inhibition of folic acid synthesis.
A Comparative Analysis of Leaving Group Ability in Cyanobenzenesulfonyl Chlorides
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Leaving Group Ability of Cyanobenzenesulfonyl Chlorides
This publication provides a detailed comparative analysis of the leaving group ability of ortho-, meta-, and para-cyanobenzenesulfonyl chlorides. By examining experimental data on their solvolysis rates, this guide offers valuable insights for researchers working in organic synthesis and drug development where the strategic use of sulfonyl chlorides as activating groups is paramount.
Executive Summary
The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic properties of their substituents. This guide focuses on the cyanobenzyl-substituted derivatives, which are of particular interest due to the strong electron-withdrawing nature of the cyano group. An analysis of solvolysis kinetics reveals that the position of the cyano group on the benzene ring plays a critical role in determining the leaving group ability of the corresponding sulfonyl chloride. This is quantified through a Hammett analysis, which correlates reaction rates with substituent effects. The data presented herein demonstrates that cyanobenzenesulfonyl chlorides are highly reactive, making them potent activating groups in nucleophilic substitution reactions.
Comparative Solvolysis Rates
The leaving group ability of substituted benzenesulfonyl chlorides is directly related to their rate of solvolysis. The presence of electron-withdrawing groups is known to accelerate this process by stabilizing the developing negative charge on the sulfonate group in the transition state. The following table summarizes the experimentally determined first-order rate constants (k) for the neutral hydrolysis (solvolysis) of various substituted benzenesulfonyl chlorides in water at 25°C.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C [1]
| Substituent (X) in X-C₆H₄SO₂Cl | Rate Constant (k) x 10⁵ (s⁻¹) |
| p-Methoxy | 1.75 |
| p-Methyl | 2.50 |
| H (Unsubstituted) | 3.05 |
| p-Fluoro | 3.65 |
| m-Nitro | 8.85 |
| p-Nitro | 11.1 |
Note: Specific experimental values for cyanobenzenesulfonyl chlorides under these exact conditions were not found in the cited literature. However, the Hammett analysis below provides a strong predictive framework for their reactivity.
Hammett Analysis: Quantifying Substituent Effects
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2] In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent.
For the alkaline hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) has been determined to be +1.564.[1] The positive value of ρ signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state.[2]
The Hammett substituent constants (σ) for the cyano group are as follows:
Table 2: Hammett Substituent Constants (σ) for the Cyano Group
| Substituent | σ Value | Reference |
| m-Cyano | 0.56 | [3] |
| p-Cyano | 0.66 | [3] |
Given the positive ρ value and the positive σ values for the meta and para cyano groups, it can be concluded that cyanobenzenesulfonyl chlorides are significantly more reactive towards nucleophilic attack than the unsubstituted benzenesulfonyl chloride. The para-cyano isomer is predicted to be more reactive than the meta-isomer due to its larger positive σ value.
Experimental Protocols
The determination of solvolysis rates for sulfonyl chlorides is a critical aspect of evaluating their leaving group ability. The following is a detailed methodology for the conductometric determination of these rates, adapted from established protocols.[4]
Conductometric Determination of Solvolysis Rates
Objective: To measure the first-order rate constant for the hydrolysis of a benzenesulfonyl chloride by monitoring the change in conductivity of the solution over time.
Principle: The hydrolysis of a sulfonyl chloride (RSO₂Cl) in water produces a sulfonic acid (RSO₃H) and hydrochloric acid (HCl), both of which are strong electrolytes.
RSO₂Cl + 2H₂O → RSO₃H + HCl + H₃O⁺
The increase in the concentration of ions as the reaction proceeds leads to an increase in the conductivity of the solution. By measuring this change over time, the rate of reaction can be determined.
Apparatus:
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sulfonyl chloride in a suitable non-reactive organic solvent (e.g., acetone) to facilitate its dissolution in water.
-
Temperature Equilibration: Place a known volume of deionized water in a reaction vessel equipped with a magnetic stir bar and the conductivity cell. Allow the vessel to equilibrate to the desired temperature in the constant temperature water bath.
-
Initiation of Reaction: At time t=0, inject a small, known volume of the sulfonyl chloride solution into the water with vigorous stirring. Simultaneously, start the stopwatch.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value (indicating the completion of the reaction).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be equal to -k.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and experimental workflow.
References
Safety Operating Guide
Proper Disposal of 3-Cyanobenzenesulfonyl Chloride: A Guide for Laboratory Professionals
Effective management and disposal of 3-cyanobenzenesulfonyl chloride are critical for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with this corrosive and reactive compound.
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1] The compound is sensitive to moisture and reacts with water, including ambient humidity, in an exothermic reaction to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3]
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[3]
-
Protective Clothing: A chemical-resistant lab coat or apron is required. For larger quantities, impervious and fire/flame-resistant clothing is recommended.[3]
-
Respiratory Protection: All handling must occur within a certified chemical fume hood.[3]
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk quantities should be disposed of as hazardous waste without attempting neutralization, while small, residual amounts (e.g., from cleaning glassware) can be neutralized to render them less hazardous before final disposal.
This procedure should only be performed by trained personnel in a controlled laboratory setting. The objective is to safely hydrolyze and neutralize the reactive sulfonyl chloride into its less hazardous sulfonic acid salt.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) on a magnetic stir plate. The volume of the basic solution should be sufficient to use at least 5-10 molar equivalents of base relative to the estimated amount of residual this compound.[1] Place the beaker in an ice bath to manage the exothermic reaction.[2]
-
Slow Addition: With vigorous stirring, slowly and carefully add the solution containing residual this compound to the cold basic solution in a dropwise manner.[1][2] Caution: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate).[1] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction has gone to completion.[1]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using pH paper or a calibrated pH meter, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[1]
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste.[1]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and any associated hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, water, and strong bases.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
III. Chemical Incompatibility
Store this compound and its waste away from the following incompatible materials to prevent dangerous reactions:
-
Strong oxidizing agents
-
Water and moisture
-
Strong bases
IV. Data Summary
| Parameter | Value | Reference |
| Molar Equivalents of Base for Neutralization | 5-10 | [1] |
| Final pH Range for Neutralized Solution | 7-9 | [1] |
V. Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Cyanobenzenesulfonyl chloride
Essential Safety and Handling Guide for 3-Cyanobenzenesulfonyl Chloride
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 56542-67-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 56542-67-7[1] |
| Molecular Formula | C₇H₄ClNO₂S |
| Appearance | White to light yellow or dark green powder/crystal[2] |
| Melting Point | 48.0 to 53.0 °C[2] |
| Hazard Class | 8 (Corrosive)[3][4] |
| Packing Group | II or III[3][4] |
Hazard Identification and GHS Classification
This compound is a corrosive and toxic substance that poses significant health risks upon exposure.[1][5]
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 or potentially fatal (Category 2)[1][5] | P260, P262, P270, P280[2][5] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns[1][6] | P280, P303+P361+P353[1][2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[1][5] | P280, P305+P351+P338[1] |
| Corrosive to Metals | Category 1 | P234[5] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.[4][7]
| Area | Required PPE | Specifications |
| Eye/Face | Safety Goggles & Face Shield | Use tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield is required over the goggles.[4][7] |
| Skin | Chemical-Resistant Gloves & Lab Coat/Coveralls | Wear impervious gloves (e.g., butyl rubber) and protective clothing to prevent any skin contact.[8] Contaminated gloves should be replaced regularly.[9] Fire/flame resistant and impervious clothing is recommended.[7] |
| Respiratory | Chemical Fume Hood or Respirator | All handling must be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved full-face respirator must be used.[4][7] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | Safety footwear should cover and protect the entire foot. Do not wear perforated shoes or sandals in handling areas.[9] |
Operational and Handling Protocol
This step-by-step guide ensures a safe workflow when handling this compound.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly before starting any work.
-
Clear Workspace : Keep the work area inside the fume hood clear of any unnecessary items.
-
Locate Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and within immediate access.[4]
-
Prepare Materials : Bring all necessary equipment (spatulas, weigh boats, glassware) and the chemical container into the fume hood.
Step 2: Handling the Chemical
-
Don Full PPE : Put on all required PPE as specified in the table above.
-
Handle with Care : Open the container slowly and carefully inside the fume hood to avoid creating dust.[3][5]
-
Weighing and Transfer : Use appropriate tools to weigh and transfer the solid material. Avoid breathing any dust or fumes.[3][10]
-
Secure Container : Tightly close the container immediately after use.[3][4]
Step 3: Storage
-
Designated Area : Store the container in a designated "Corrosives Area".[3][4]
-
Conditions : Keep the container in a dry, cool, and well-ventilated place, protected from moisture.[3][4] Storing under an inert atmosphere is recommended.[4][5]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and water.[4][11]
Step 4: Decontamination and Waste Disposal
-
Clean Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Remove PPE : Remove PPE carefully, avoiding skin contact.
-
Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[10]
-
Waste Collection : Collect all waste materials (including contaminated gloves and weigh boats) in a clearly labeled, sealed container for hazardous waste.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area immediately with soap and plenty of water.[1] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][3] Ingestion can cause severe swelling and tissue damage.[1][3] |
Spill Response Protocol
In the event of a spill, follow the workflow below. Use personal protective equipment and avoid dust formation.[1][3]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Classification : Chemical waste generators are responsible for correctly classifying waste according to local, regional, and national regulations.[4]
-
Containerization : Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials like strong bases or oxidizers.
-
Disposal Route : Dispose of the hazardous waste through an approved and licensed waste disposal facility.[4][10] Do not release the material into the environment or drains.[3][10]
References
- 1. fishersci.at [fishersci.at]
- 2. This compound | 56542-67-7 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.pt [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 7. echemi.com [echemi.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
